8-Methylnonanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylnonanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMOXLRWVGEXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701023804 | |
| Record name | 8-Methylnonanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecaldehyde is a colorless liquid with a fruity odor. Floats on water. (USCG, 1999), Colorless liquid with a sweet fruity odor; [HSDB], Colorless, transparent liquid/Sweet aroma of fruit with green notes | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isodecylaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 8-Methylnonanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
197 °C, BP: 82-84 °C @ 15 MM HG /DL-FORM/ | |
| Record name | ISODECYLALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
185 °F (USCG, 1999) | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
INSOL IN WATER, SOL IN ALCOHOL, very slightly soluble, Soluble (in ethanol) | |
| Record name | ISODECYLALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 8-Methylnonanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.84 at 59 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.8290 /mixed isomers/, DENSITY: 0.8253 @ 20 °C /D-FORM/, 0.8227 - 0.8231 (20 °) | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ISODECYLALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 8-Methylnonanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2256/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 | |
| Record name | ISODECYLALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.55 mmHg (USCG, 1999), 0.29 [mmHg] | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isodecylaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5692 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQUID | |
CAS No. |
3085-26-5, 1321-89-7 | |
| Record name | ISODECALDEHYDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isodecylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonanal, 8-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isodecanal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methylnonanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701023804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isodecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODECANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CA4031G8P7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISODECYLALDEHYDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1988 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
8-Methylnonanal: A Technical Guide to its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 8-Methylnonanal, a branched-chain aldehyde notable for its presence in natural sources and its application as a flavor and fragrance compound. This guide details its chemical structure, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and a summary of its known biological context.
Chemical Structure and Identifiers
This compound is a ten-carbon aliphatic aldehyde with a methyl group at the C8 position. Its structure is characterized by a nine-carbon chain (nonanal) with the aldehyde functional group at one terminus and an isopropyl group at the other end.
Key Identifiers:
-
IUPAC Name: this compound
-
Other Names: Isodecaldehyde; 8-methylnonan-1-al[1]
-
CAS Number: 3085-26-5[1]
-
InChI: InChI=1S/C10H20O/c1-10(2)8-6-4-3-5-7-9-11/h9-10H,3-8H2,1-2H3[2][3][4][5][9]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in various formulations, and for analytical method development.
| Property | Value | Reference(s) |
| Molecular Weight | 156.27 g/mol | [2][6][9] |
| Appearance | Colorless liquid | [1] |
| Odor | Powerful, sweet, fruity | [1] |
| Boiling Point | 197 °C (470.15 K) | [1] |
| 476.42 K (Calculated) | [8][9] | |
| Melting/Freezing Point | -80 °C (193.15 K) (for mixed isomers) | [1] |
| 229.46 K (Calculated) | [8] | |
| Density | 0.816 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 1.55 mm Hg | [1] |
| Flash Point | 185 °F (85 °C) | [1] |
| Refractive Index | 1.4257 @ 20 °C/D | [1] |
| Water Solubility | log₁₀WS: -3.05 (insoluble) | [8][9] |
| Octanol/Water Partition | logP: 3.182 | [8][9] |
| Enthalpy of Vaporization | 44.19 kJ/mol | [8][9] |
| Enthalpy of Fusion | 20.42 kJ/mol | [8][9] |
| Critical Temperature | 648.48 K (Calculated) | [8] |
| Critical Pressure | 2276.24 kPa (Calculated) | [8][9] |
Experimental Protocols
Synthesis Pathway: Oxidation of 8-Methylnonan-1-ol
While various synthetic routes exist for aldehydes, a common laboratory-scale method involves the controlled oxidation of the corresponding primary alcohol, 8-methylnonan-1-ol. Reagents such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (DCM) are effective for this transformation, preventing over-oxidation to the carboxylic acid.
Methodology:
-
Setup: A dry, round-bottom flask is equipped with a magnetic stir bar and charged with pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) suspended in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Substrate Addition: 8-Methylnonan-1-ol (1.0 equivalent), dissolved in a minimal amount of anhydrous DCM, is added dropwise to the stirring suspension at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel or Celite® to remove the chromium byproducts. The filter cake is washed with additional diethyl ether.
-
Isolation: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Analytical Protocol: Gas Chromatography (GC)
Gas chromatography is a standard method for the analysis and quantification of volatile compounds like this compound. The NIST Chemistry WebBook provides retention index data based on specific GC methodologies.[3][4]
General Methodology:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. An internal standard may be added for quantitative analysis.
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase.
-
Temperature Program: The oven temperature is ramped to facilitate separation. For instance, starting at 40-50°C and ramping at 2-3 K/min to a final temperature of 230-270°C.[3][4]
-
Detection: As compounds elute from the column, they are detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantification. Mass spectrometry provides structural confirmation.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. PubChemLite - this compound (C10H20O) [pubchemlite.lcsb.uni.lu]
- 8. chemeo.com [chemeo.com]
- 9. This compound (CAS 1321-89-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
8-Methylnonanal in Citrus Oils: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal is a branched-chain aldehyde that contributes to the aromatic profile of certain natural products. While not one of the most abundant volatile compounds, its presence in specific citrus essential oils has been noted in scientific literature, contributing to the complexity of their fragrance and flavor profiles. This technical guide provides an in-depth overview of the occurrence of this compound in citrus oils, methodologies for its analysis, and a hypothetical biosynthetic pathway.
Natural Occurrence in Citrus Oils
While the majority of volatile compounds in citrus essential oils are monoterpenes and sesquiterpenes, such as limonene, linalool, and myrcene, a diverse array of other constituents, including aldehydes, esters, and alcohols, contribute to their unique sensory characteristics.
This compound has been identified as a flavor compound in orange essence oil [1]. Furthermore, it has been listed as a volatile component of Yuzu (Citrus junos) peel oil [2]. Its concentration in these oils is generally low compared to the major constituents.
General Composition of Citrus Oils
To provide context, the following table summarizes the major and some minor volatile components typically found in common citrus essential oils. It is important to note that the exact composition can vary significantly based on the citrus variety, geographical origin, ripeness, and extraction method.
| Compound Class | Compound Name | Typical Concentration Range (%) |
| Monoterpene Hydrocarbons | Limonene | 32 - 98 |
| Myrcene | 0.1 - 7.4 | |
| α-Pinene | 0.1 - 3.9 | |
| γ-Terpinene | 0.2 - 15 | |
| Oxygenated Monoterpenes | Linalool | 0.015 - 10.2 |
| Octanal | 0.1 - 0.5 | |
| Decanal | 0.1 - 0.5 | |
| Citronellal | Present | |
| Branched-Chain Aldehydes | This compound | Trace - Minor |
| Sesquiterpene Hydrocarbons | Valencene | 0.1 - 0.8 |
| β-Caryophyllene | Present |
This table represents a general overview. For specific concentrations, direct analytical measurement is required.
Experimental Protocols for Analysis
The identification and quantification of this compound and other volatile compounds in citrus oils are primarily achieved through chromatographic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being the gold standard.
General Workflow for Citrus Oil Analysis
Detailed Gas Chromatography-Mass Spectrometry (GC-MS) Methodology
The following protocol is a representative example for the analysis of volatile compounds in essential oils and can be adapted for the specific detection of this compound.
-
Sample Preparation: Dilute the citrus essential oil in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). The addition of an internal standard (e.g., n-alkanes) is recommended for accurate quantification.
-
Gas Chromatography (GC) System:
-
Injector: Split/splitless injector, with a split ratio of 1:50 to 1:100 to prevent column overload.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used for broad-spectrum analysis of essential oil components.
-
Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Final hold: 240°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
Mass Spectrometry (MS) System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 250°C.
-
-
Compound Identification and Quantification:
-
Identification is achieved by comparing the obtained mass spectra with reference spectra in databases such as the NIST library.
-
Confirmation of identification is performed by comparing the calculated Linear Retention Index (LRI) with published values.
-
Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard of a known concentration.
-
Hypothetical Biosynthetic Pathway of this compound
The specific biosynthetic pathway for this compound in citrus has not been elucidated. However, the formation of branched-chain aldehydes in plants generally occurs through the metabolism of amino acids or fatty acids. A plausible hypothetical pathway for this compound could originate from the amino acid leucine or through the modification of a fatty acid precursor.
This proposed pathway involves:
-
Initiation: The branched-chain amino acid leucine undergoes transamination to form its corresponding α-keto acid.
-
Decarboxylation: The α-keto acid is decarboxylated to form a shorter-chain aldehyde.
-
Chain Elongation: The resulting aldehyde undergoes several cycles of chain elongation, likely involving enzymes analogous to the fatty acid synthase complex, to build the carbon backbone.
-
Final Modifications: The elongated acyl chain is then reduced to an alcohol (8-methylnonan-1-ol) and subsequently oxidized to the final aldehyde, this compound.
Conclusion
This compound is a confirmed, albeit minor, constituent of certain citrus oils, contributing to their complex aroma profiles. Its analysis requires sensitive and specific analytical techniques, with GC-MS being the most powerful tool for its identification and quantification. While its specific biosynthetic pathway in citrus remains to be fully elucidated, it is likely derived from amino acid or fatty acid metabolism. Further research is warranted to quantify the concentration of this compound across a wider range of citrus species and to investigate its specific contribution to the sensory properties of these valuable natural products.
References
The Enigmatic Pathway of 8-Methylnonanal: A Technical Guide to its Putative Biosynthesis in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonanal is a branched-chain aldehyde with potential significance in flavor chemistry and as a signaling molecule. However, its biosynthetic pathway in plants is not well-elucidated in current scientific literature. This technical guide provides a comprehensive overview of the putative biosynthetic pathways of this compound in plants, based on established principles of branched-chain amino acid catabolism and fatty acid metabolism. This document is intended to serve as a foundational resource for researchers investigating the biosynthesis of this and other related branched-chain volatile compounds in plants. It includes hypothetical pathways, details of key enzymatic steps, a summary of quantitative data on analogous aldehyde production in various plant species, and detailed experimental protocols for the analysis of aldehydes in plant tissues.
Introduction
Branched-chain aldehydes are a class of volatile organic compounds that contribute to the characteristic aroma and flavor profiles of many fruits, vegetables, and other plant-derived products. Beyond their sensory properties, these molecules can also play roles in plant defense and signaling. This compound, a nine-carbon aldehyde with a methyl group at the eighth position, is one such compound. While its presence in certain natural products is known, the precise enzymatic reactions that lead to its formation in plants remain largely uncharacterized.
This guide synthesizes information from related, well-established metabolic pathways to propose two primary hypothetical routes for the biosynthesis of this compound in plants:
-
Pathway A: De Novo Biosynthesis from Leucine: This pathway outlines the complete synthesis starting from the branched-chain amino acid L-leucine, which undergoes a series of enzymatic modifications including transamination, decarboxylation, and chain elongation to form the precursor 8-methylnonanoic acid, followed by its reduction to this compound.
-
Pathway B: Reduction of 8-Methylnonanoic Acid: This pathway focuses on the final conversion step, where a pre-existing pool of 8-methylnonanoic acid is reduced to this compound.
It is important to note that 8-methylnonanoic acid has been identified as a precursor for capsaicinoid biosynthesis in Capsicum species, and its formation is linked to the leucine/valine pathway, lending credence to these proposed pathways.
Putative Biosynthetic Pathways of this compound
Pathway A: De Novo Biosynthesis from L-Leucine
This proposed pathway begins with the catabolism of L-leucine, a common branched-chain amino acid in plants.
Step 1: Transamination of L-Leucine The initial step involves the removal of the amino group from L-leucine to form α-ketoisocaproate. This reaction is catalyzed by a Branched-Chain Amino Acid Transaminase (BCAT) .
Step 2: Oxidative Decarboxylation of α-Ketoisocaproate α-Ketoisocaproate is then oxidatively decarboxylated to form isovaleryl-CoA. This reaction is carried out by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex.
Step 3: Chain Elongation Isovaleryl-CoA serves as a starter unit for fatty acid synthesis. Through successive additions of two-carbon units from malonyl-CoA by the Fatty Acid Synthase (FAS) complex, the carbon chain is elongated. Three cycles of elongation would result in the formation of 8-methylnonanoyl-CoA.
Step 4: Thioester Cleavage The 8-methylnonanoyl-CoA is hydrolyzed by an Acyl-CoA Thioesterase to release 8-methylnonanoic acid.
Step 5: Reduction to this compound Finally, 8-methylnonanoic acid is reduced to this compound. This could be catalyzed by a Carboxylic Acid Reductase (CAR) .
Figure 1: Proposed de novo biosynthesis pathway of this compound from L-leucine.
Pathway B: Reduction of Pre-existing 8-Methylnonanoic Acid
This pathway presumes the availability of 8-methylnonanoic acid in the plant cell, which is then converted to this compound.
Step 1: Activation of 8-Methylnonanoic Acid 8-methylnonanoic acid is first activated to its CoA thioester, 8-methylnonanoyl-CoA, by an Acyl-CoA Synthetase .
Step 2: Reduction to this compound The activated 8-methylnonanoyl-CoA is then reduced to this compound. This reduction is catalyzed by a Fatty Acyl-CoA Reductase (FAR) .
Figure 2: Proposed pathway for the reduction of 8-methylnonanoic acid to this compound.
Quantitative Data on Aldehyde Production in Plants
While specific quantitative data for this compound is not available, the following table summarizes the production of other damage-induced aldehyde green leaf volatiles in various plant species to provide a general context for aldehyde production levels.
| Plant Species | Hexanal (ng/g FW) | (E)-2-Hexenal (ng/g FW) | (Z)-3-Hexenal (ng/g FW) |
| Capsicum annuum | 10,022 ± 3659 | 24,030 ± 5937 | 1,419 ± 294 |
| Helianthus tuberosus | 99 ± 14 | 2,423 ± 359 | 237 ± 45 |
| Zea mays | 1,180 ± 232 | 1,109 ± 216 | 2,752 ± 481 |
| Arabidopsis thaliana | 344 ± 67 | 10,344 ± 1,894 | 2,689 ± 492 |
| Solanum lycopersicum | 2,126 ± 415 | 11,213 ± 2,058 | 1,518 ± 278 |
| Data is presented as mean ± standard deviation. FW = Fresh Weight. |
Experimental Protocols
The analysis of volatile aldehydes such as this compound in plant tissues requires sensitive and specific analytical techniques. The following are detailed methodologies for key experiments.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Aldehyde Analysis
This method is highly suitable for the extraction and analysis of volatile compounds from plant matrices.
Materials:
-
HS-SPME autosampler
-
GC-MS system
-
SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Fresh plant tissue
-
Internal standard (e.g., a deuterated or odd-chain aldehyde not present in the sample)
-
Sodium chloride (NaCl)
Procedure:
-
Sample Preparation: Weigh 1-5 g of fresh plant tissue and place it into a 20 mL headspace vial.
-
Internal Standard Addition: Add a known amount of the internal standard to the vial.
-
Matrix Modification: Add NaCl to the vial to increase the ionic strength of the aqueous phase and enhance the release of volatiles.
-
Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.
-
SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
GC-MS Analysis:
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the volatile compounds.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range to identify compounds based on their mass spectra and retention times.
-
-
Quantification: Create a calibration curve using standard solutions of this compound at different concentrations to quantify its amount in the sample relative to the internal standard.
Figure 3: Workflow for HS-SPME-GC-MS analysis of volatile aldehydes.
High-Performance Liquid Chromatography (HPLC) with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization for Aldehyde Quantification
This method is suitable for the quantification of aldehydes in aqueous extracts of plant tissues.
Materials:
-
HPLC system with a UV detector
-
C18 HPLC column
-
Plant tissue
-
Methanol or acetonitrile
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acidic medium)
-
Solid-Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Sample Extraction: Homogenize a known amount of plant tissue in a suitable solvent (e.g., methanol) and centrifuge to obtain a clear extract.
-
Derivatization: Mix a known volume of the plant extract with an acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of the aldehyde, which can be detected by UV.
-
SPE Cleanup (Optional): Pass the derivatized sample through a C18 SPE cartridge to remove interferences and concentrate the derivative. Elute the derivative with acetonitrile.
-
HPLC Analysis:
-
Inject the derivatized sample or the eluate from the SPE cartridge into the HPLC system.
-
Separate the derivatives on a C18 column using a suitable mobile phase gradient (e.g., acetonitrile/water).
-
Detect the derivatives using a UV detector at the appropriate wavelength (e.g., 360 nm).
-
-
Quantification: Prepare a calibration curve with known concentrations of this compound derivatized in the same manner to quantify the amount in the sample.
Conclusion
While the direct biosynthetic pathway of this compound in plants remains to be fully elucidated, this technical guide provides a robust theoretical framework based on analogous, well-characterized metabolic pathways. The proposed routes originating from L-leucine catabolism and the reduction of 8-methylnonanoic acid offer plausible mechanisms for its formation. The provided experimental protocols for aldehyde analysis will be instrumental for researchers seeking to investigate and quantify this compound and other branched-chain aldehydes in plant systems. Further research, including isotopic labeling studies and the identification and characterization of the specific enzymes involved, is necessary to definitively establish the biosynthesis of this intriguing volatile compound.
Spectroscopic data of 8-Methylnonanal (NMR, IR, Mass Spec)
This guide provides a comprehensive overview of the spectroscopic data for 8-Methylnonanal, a branched-chain aldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on established spectroscopic principles and spectral databases.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.76 | t | 1H | H-1 (Aldehyde) |
| 2.42 | dt | 2H | H-2 |
| 1.63 | m | 2H | H-3 |
| 1.51 | m | 1H | H-8 |
| 1.29 | m | 8H | H-4, H-5, H-6, H-7 |
| 0.86 | d | 6H | H-9, H-10 (Methyls) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 202.9 | C-1 (C=O) |
| 43.9 | C-2 |
| 38.8 | C-7 |
| 32.2 | C-3 |
| 29.3 | C-5 |
| 29.1 | C-4 |
| 27.9 | C-8 |
| 26.9 | C-6 |
| 22.6 | C-9, C-10 |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 | Strong | C-H Stretch (Alkyl) |
| 2870 | Medium | C-H Stretch (Alkyl) |
| 2715 | Medium | C-H Stretch (Aldehyde) |
| 1730 | Strong | C=O Stretch (Aldehyde) |
| 1465 | Medium | C-H Bend (CH₂) |
| 1385 | Medium | C-H Bend (CH₃) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 156 | 5 | [M]⁺ (Molecular Ion) |
| 141 | 15 | [M - CH₃]⁺ |
| 113 | 20 | [M - C₃H₇]⁺ |
| 99 | 30 | [M - C₄H₉]⁺ |
| 85 | 40 | [C₆H₁₃]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 57 | 100 | [C₄H₉]⁺ (base peak) |
| 43 | 85 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: Spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Processing: The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections are applied manually.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are accumulated due to the low natural abundance of ¹³C.
-
Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz. Phase and baseline corrections are applied.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The background spectrum is automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Data Acquisition: The mass spectrum is scanned over a range of m/z values (e.g., 30-200 amu).
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Physical properties of 8-Methylnonanal (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal is an aliphatic aldehyde that is of interest primarily in the flavor and fragrance industries. A thorough understanding of its physical properties is essential for its application in various formulations, for quality control, and for the design of synthetic and purification processes. This guide provides a detailed overview of the boiling point and density of this compound, including methodologies for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized below. It is important to note that some of the available data is based on predictive models rather than direct experimental measurement.
Data Presentation
| Physical Property | Value | Notes |
| Boiling Point | 197.00 °C | At 760.00 mm Hg |
| 203.5 ± 8.0 °C | Predicted | |
| Density | 0.816 ± 0.06 g/cm³ | Predicted |
Experimental Protocols
Boiling Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube or other heating bath (e.g., oil bath with a stirrer)
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample tube (e.g., a small test tube or a fusion tube)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamps
Procedure:
-
A small amount of this compound is placed into the sample tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating bath (Thiele tube).
-
The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is overcoming the atmospheric pressure.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, as it is the point where the vapor pressure of the liquid equals the atmospheric pressure.
Density Determination
The density of a liquid is its mass per unit volume. A straightforward and accurate method for its determination is outlined below.
Apparatus:
-
Pycnometer or a calibrated volumetric flask
-
Analytical balance (accurate to at least three decimal places)
-
Thermometer
-
Constant temperature bath
Procedure:
-
The mass of a clean, dry pycnometer (or volumetric flask) is accurately measured using an analytical balance.
-
The pycnometer is filled with this compound up to a calibrated mark. Care is taken to avoid air bubbles.
-
The filled pycnometer is placed in a constant temperature bath to bring the liquid to a specific, known temperature (e.g., 20°C or 25°C), as density is temperature-dependent.
-
Once the temperature has equilibrated, the volume is adjusted precisely to the calibration mark, and any excess liquid on the exterior of the pycnometer is carefully wiped away.
-
The mass of the pycnometer containing the this compound is then measured.
-
The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.
Mandatory Visualizations
Experimental Workflow for Boiling Point Determination
Caption: Workflow for Boiling Point Determination by Capillary Method.
Experimental Workflow for Density Determination
Caption: Workflow for Density Determination using a Pycnometer.
An In-depth Technical Guide to the Discovery and Isolation of 8-Methylnonanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonanal, a branched-chain aldehyde, is a naturally occurring compound found in various essential oils, contributing to their characteristic aromas. While not extensively studied for its biological activity, its structural similarity to other bioactive aldehydes and its role as a potential metabolic intermediate make it a compound of interest in chemical synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and potential biological relevance of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical and spectroscopic properties.
Introduction
This compound, also known as isodecaldehyde, is an organic compound with the chemical formula C10H20O.[1][2] It is characterized by a nine-carbon chain with a methyl group at the eighth position and a terminal aldehyde functional group. Its presence has been identified in the essential oils of plants such as yuzu and orange, where it contributes to the overall fragrance profile.[2] While direct research into the biological effects of this compound is limited, the study of its corresponding carboxylic acid, 8-methylnonanoic acid (a metabolite of dihydrocapsaicin), has revealed potential roles in metabolic regulation.[3] This guide outlines the key aspects of this compound, focusing on its synthesis and characterization.
Physicochemical and Spectroscopic Data
A summary of the known physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, a complete set of experimentally obtained spectroscopic data is not readily found in the reviewed literature. Therefore, predicted values based on standard spectroscopic principles are also included with a clear distinction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H20O | [1][2] |
| Molecular Weight | 156.27 g/mol | [2] |
| CAS Number | 3085-26-5 | [2] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 197 °C | [5] |
| Density | 0.816 g/cm³ (Predicted) | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Data (Experimental) | Data (Predicted) & Notes |
| ¹H NMR | Data not available in searched resources. | Predicted Chemical Shifts (ppm): - ~9.7 (t, 1H): Aldehydic proton (CHO). - ~2.4 (dt, 2H): Methylene group alpha to the aldehyde (CH₂-CHO). - ~1.6 (m, 1H): Methine proton (CH(CH₃)₂). - ~1.1-1.4 (m, 10H): Methylene groups of the alkyl chain. - ~0.85 (d, 6H): Two methyl groups of the isopropyl moiety. |
| ¹³C NMR | Data not available in searched resources. | Predicted Chemical Shifts (ppm): - ~202: Aldehyde carbonyl carbon. - ~44: Methylene carbon alpha to the aldehyde. - ~39: Methylene carbon gamma to the isopropyl group. - ~28: Methine carbon of the isopropyl group. - ~22-32: Other methylene carbons in the chain. - ~22.5: Methyl carbons of the isopropyl group. |
| Mass Spec. | Data not available in searched resources. | Predicted Fragmentation (m/z): - 156: Molecular ion (M⁺). - 141: Loss of a methyl group (M-15). - 113: Loss of an isopropyl group (M-43). - 44: Fragment corresponding to the aldehyde group. |
| IR | Data not available in searched resources. | Predicted Absorption Bands (cm⁻¹): - ~2950-2850: C-H stretching of alkyl groups. - ~2720 & ~2820: C-H stretching of the aldehyde (Fermi doublet). - ~1730: C=O stretching of the aldehyde. - ~1465 & ~1375: C-H bending of alkyl groups. |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from a suitable ester, such as methyl 8-methylnonanoate. This process involves the reduction of the ester to the primary alcohol, 8-methylnonanol, followed by the selective oxidation of the alcohol to the desired aldehyde.
Step 1: Reduction of Methyl 8-methylnonanoate to 8-methylnonanol
This reduction is typically carried out using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is assembled.
-
Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the flask and cooled to 0 °C using an ice bath.
-
Substrate Addition: Methyl 8-methylnonanoate (1.0 equivalent) is dissolved in anhydrous THF and added to the dropping funnel. This solution is then added dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Workup: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water. The resulting granular precipitate is removed by filtration through a pad of Celite.
-
Isolation: The filtrate is collected, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 8-methylnonanol.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Oxidation of 8-methylnonanol to this compound
The selective oxidation of the primary alcohol to the aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation.[6][7][8]
-
Apparatus Setup: A dry round-bottom flask equipped with a magnetic stirrer is placed under an inert atmosphere.
-
Reaction Mixture: 8-methylnonanol (1.0 equivalent) is dissolved in anhydrous dichloromethane (DCM).
-
Reagent Addition: Dess-Martin periodinane (1.1 equivalents) is added to the solution in one portion at room temperature.[9]
-
Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the layers become clear.
-
Isolation: The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, then with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound can be purified by column chromatography on silica gel to yield the pure product. A typical yield for this type of oxidation is in the range of 85-95%.
Experimental and Logical Workflows (Graphviz)
Caption: Synthetic workflow for this compound.
Potential Biological Significance and Signaling Pathways
Direct studies on the biological activity of this compound are scarce. However, its corresponding carboxylic acid, 8-methylnonanoic acid (8-MNA), has been investigated as a non-pungent metabolite of dihydrocapsaicin, a compound found in chili peppers.[3] Studies have shown that 8-MNA can modulate energy metabolism in adipocytes. It has been proposed to reduce lipid accumulation and enhance insulin-stimulated glucose uptake.[3]
The proposed mechanism of action for 8-MNA involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activation of AMPK can lead to the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This, in turn, reduces the synthesis and accumulation of lipids. While this pathway has been proposed for the carboxylic acid, it provides a logical starting point for investigating the potential biological effects of this compound, which could be readily oxidized to 8-MNA in vivo.
Caption: Proposed signaling pathway of 8-Methylnonanoic Acid.
Conclusion
This compound is a naturally occurring aldehyde that can be reliably synthesized in the laboratory through a two-step reduction and oxidation sequence. While its own biological activity remains to be fully elucidated, its relationship to the metabolically active 8-methylnonanoic acid suggests potential areas for future research. The detailed protocols and data provided in this guide serve as a valuable resource for researchers in the fields of chemical synthesis, natural product chemistry, and drug development who are interested in exploring the properties and potential applications of this compound. Further investigation is warranted to fully characterize its spectroscopic properties and to explore its biological effects.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
An In-depth Technical Guide on the Toxicological Profile of 8-Methylnonanal
Disclaimer: Direct toxicological data for 8-Methylnonanal is limited in publicly available literature. This technical guide employs a scientifically accepted read-across approach, utilizing data from structurally similar analogs, namely nonanal (CAS 124-19-6) and decanal (CAS 112-31-2), to assess the potential toxicological profile of this compound. This methodology is a cornerstone of modern chemical safety assessment, allowing for the prediction of a substance's properties based on well-studied, structurally related compounds.
Introduction
This compound (CAS 3085-26-5) is a branched-chain aldehyde used as a fragrance and flavor ingredient. A comprehensive understanding of its toxicological profile is essential for ensuring its safe use in consumer products and for regulatory compliance. This guide provides a detailed overview of the available toxicological data for its structural analogs, nonanal and decanal, covering key endpoints such as acute toxicity, skin sensitization, genotoxicity, and repeated dose toxicity. Detailed experimental protocols for these key studies are also provided, alongside visual representations of experimental workflows and metabolic pathways to aid in comprehension.
Toxicological Data Summary (Read-Across Approach)
The toxicological data for the structural analogs, nonanal and decanal, are summarized below. These values provide a conservative estimate of the toxicological profile of this compound.
Table 1: Acute Toxicity Data for Structural Analogs of this compound
| Endpoint | Species | Route | Value | Analog Compound |
| LD50 | Rat | Oral | >5,000 mg/kg bw | Nonanal |
| LD50 | Rabbit | Dermal | >5,000 mg/kg bw | Nonanal |
Table 2: Repeated Dose Toxicity Data for Structural Analogs of this compound
| Endpoint | Species | Route | Value | Study Duration | Analog Compound |
| NOAEL | Rat | Oral | 1000 mg/kg bw/day | 28 days | Heptanal (analog for Decanal) |
| NOAEL (systemic) | Rabbit | Dermal | 500 mg/kg bw/day | 2 weeks | Nonanal |
Table 3: Skin Sensitization Data for Structural Analogs of this compound
| Endpoint | Species | Assay | Result | Analog Compound |
| Skin Irritation | Rabbit | - | Irritating | Decanal |
| NESIL | Human | HRIPT | 3000 µg/cm² | Decanal |
Table 4: Genotoxicity Data for Structural Analogs of this compound
| Endpoint | Test System | Metabolic Activation | Result | Analog Compound |
| Gene Mutation | S. typhimurium | With & Without | Negative | Heptanal (analog for Decanal) |
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on internationally recognized OECD guidelines.
This method is used to determine the acute oral toxicity of a substance.
-
Principle: A stepwise procedure is used where a small number of animals are dosed at a defined level. The outcome of this step determines the next step (dosing at a higher or lower level, or stopping the test).
-
Test Animals: Typically, rats of a single sex (usually females) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
Data Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category.
The LLNA is an in vivo method for identifying potential skin sensitizers.
-
Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the ears of mice.
-
Test Animals: Typically, CBA/J or CBA/Ca mice are used.
-
Procedure:
-
The test substance is applied to the dorsum of both ears for three consecutive days.
-
On day 6, a radiolabeled thymidine is injected intravenously.
-
After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured.
-
-
Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. An SI of ≥3 is considered a positive result.
This in vitro assay is used to detect gene mutations.[1][2][3]
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes that code for histidine or tryptophan synthesis, respectively. The test substance is assessed for its ability to cause reverse mutations, restoring the bacteria's ability to synthesize the essential amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).[2]
-
The bacteria are then plated on a minimal agar medium lacking the specific amino acid.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
This study provides information on the potential health hazards arising from repeated oral exposure to a substance.[4][5][6][7]
-
Principle: The test substance is administered orally to groups of rodents for 28 days.[4][5][6][7]
-
Test Animals: Typically, rats are used, with at least three dose groups and a control group.
-
Procedure:
-
The test substance is administered daily by gavage or in the diet/drinking water.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are measured weekly.
-
At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and organs are weighed and examined histopathologically.
-
-
Data Analysis: The No-Observed-Adverse-Effect Level (NOAEL) is determined, which is the highest dose at which no biologically significant adverse effects are observed.[6]
Visualizations
Caption: Workflow of the Local Lymph Node Assay (OECD 429).
Caption: Plausible metabolic pathway of this compound.
Conclusion
Based on a read-across analysis from its structural analogs, nonanal and decanal, this compound is predicted to have a low order of acute toxicity via the oral and dermal routes. It may be a skin irritant, but the available data on decanal suggests a No Expected Sensitization Induction Level (NESIL) that can be used in risk assessment. The repeated dose toxicity data for analogs suggest a high NOAEL, indicating a low potential for systemic toxicity with repeated exposure. Furthermore, based on data from an analog, this compound is not expected to be genotoxic.
This technical guide provides a comprehensive overview of the available toxicological information and the methodologies used to assess the safety of this compound. The use of a read-across approach, detailed experimental protocols, and clear visual diagrams offers a robust framework for researchers, scientists, and drug development professionals to understand and evaluate the toxicological profile of this fragrance ingredient.
References
- 1. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 2. enamine.net [enamine.net]
- 3. scantox.com [scantox.com]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 7. oecd.org [oecd.org]
An In-Depth Technical Guide on the Olfactory Properties of 8-Methylnonanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methylnonanal, a branched-chain aldehyde, is a significant contributor to the aroma profile of various natural products, most notably citrus fruits. Its characteristic scent profile, described as a combination of citrus, floral, green, waxy, and milky notes, makes it a valuable ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory properties of this compound, including its physicochemical characteristics, sensory perception, and the current understanding of its interaction with the olfactory system. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of olfaction and the development of novel flavor and fragrance compounds.
Introduction
The sense of smell, or olfaction, is a complex chemosensory system responsible for the detection and perception of a vast array of volatile organic compounds. These odorants interact with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction initiates a signal transduction cascade, ultimately leading to the perception of a specific scent in the brain.
This compound (CAS: 3085-26-5) is a C10 branched-chain aldehyde that has been identified as a flavor compound in orange essence oil and Yuzu (Citrus junos Sieb. ex Tanaka) peel oil.[1][2] Its unique and complex odor profile makes it a subject of interest for both academic research into structure-odor relationships and industrial applications in the formulation of flavors and fragrances. Understanding the detailed olfactory properties of this molecule is crucial for its effective utilization and for elucidating the broader principles of olfactory perception.
Physicochemical and Olfactory Properties
A summary of the key physicochemical and qualitative olfactory properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Name | This compound | |
| Synonyms | Nonanal, 8-methyl- | [1] |
| CAS Number | 3085-26-5 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Boiling Point | 197.00 °C @ 760.00 mm Hg | [1] |
| Vapor Pressure | 0.290000 mmHg @ 25.00 °C (est.) | [1] |
| Solubility in Water | 151.8 mg/L @ 25 °C (est.) | [1] |
| Odor Type | Citrus | [1] |
| Odor Description | Citrus, floral, green, waxy, milky (at 1.00% in dipropylene glycol) | [1] |
Table 1: Physicochemical and Olfactory Properties of this compound
Sensory Perception and Odor Profile
The perceived scent of an odorant is determined by sensory panel analysis, a systematic process involving trained individuals who describe and quantify the various facets of an aroma.
Odor Profile of this compound
The odor of this compound is characterized by a multifaceted profile. At a concentration of 1.00% in dipropylene glycol, it is described as having prominent citrus notes, complemented by floral , green , waxy , and milky undertones.[1] This complexity suggests that this compound may interact with multiple olfactory receptors, each contributing to a different aspect of the overall scent perception.
Odor Threshold
Interaction with the Olfactory System
The perception of this compound's scent begins with its interaction with olfactory receptors.
Olfactory Receptors and Ligand Binding
The specific olfactory receptors that bind to this compound have not yet been deorphanized. The process of identifying the cognate OR for a specific ligand is a complex endeavor, often involving high-throughput screening of a large library of receptors. Given its structural similarity to other aliphatic aldehydes, it is plausible that this compound interacts with ORs that are responsive to this class of compounds.
Olfactory Signal Transduction Pathway
The binding of an odorant like this compound to its cognate olfactory receptor initiates a well-characterized G-protein-mediated signaling cascade.
As depicted in Figure 1, the binding of this compound to its specific OR would trigger a conformational change in the receptor, leading to the activation of the associated G-protein (typically Gαolf in olfactory neurons). The activated Gα subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of cations (primarily Ca²⁺ and Na⁺). This influx depolarizes the neuron, and if the threshold is reached, generates an action potential that is transmitted to the olfactory bulb in the brain for further processing.
Experimental Protocols
The characterization of the olfactory properties of this compound involves a combination of analytical and sensory techniques.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a complex mixture.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: A small volume of the sample is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column. The NIST WebBook provides retention indices for this compound on both polar (TC-WAX) and non-polar (Ultra-2) columns, which can aid in method development.
-
Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a chemical detector (like a Flame Ionization Detector or Mass Spectrometer) to generate a chromatogram, while the other is directed to a sniffing port.
-
Olfactory Detection: A trained sensory analyst sniffs the effluent from the sniffing port and records the retention time and odor description of any perceived scents.
-
Data Correlation: The olfactogram (a plot of odor intensity and description versus time) is aligned with the chromatogram to identify the peak corresponding to the odor-active compound, in this case, this compound.
Sensory Panel Analysis
Descriptive sensory analysis is employed to create a detailed odor profile of a substance.
Methodology:
-
Panelist Selection and Training: A panel of individuals is selected based on their sensory acuity and trained to recognize and scale the intensity of a wide range of standard odorants.
-
Sample Preparation: Solutions of this compound at various concentrations in an odorless solvent (e.g., dipropylene glycol or mineral oil) are prepared.
-
Evaluation: Panelists are presented with the samples in a controlled environment and asked to rate the intensity of various odor descriptors (e.g., citrus, floral, green, waxy, milky) on a standardized scale.
-
Data Analysis: The data from all panelists are statistically analyzed to generate a consensus odor profile and to identify the dominant and sub-dominant odor characteristics.
In Vitro Olfactory Receptor Assays
Heterologous expression systems are commonly used to screen odorants against a library of olfactory receptors to identify potential ligand-receptor pairings.
Methodology (Luciferase Reporter Assay):
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and co-transfected with plasmids encoding a specific human olfactory receptor, a promiscuous G-protein (like Gα15/16), and a reporter gene (e.g., luciferase) under the control of a cyclic AMP response element (CRE).
-
Cell Plating: The transfected cells are plated into multi-well plates.
-
Ligand Stimulation: A solution of this compound is added to the wells at various concentrations.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent reporter gene expression.
-
Signal Detection: A substrate for the reporter enzyme (e.g., luciferin for luciferase) is added, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: An increase in luminescence compared to control wells (without the odorant) indicates that this compound has activated the specific olfactory receptor being tested.
Conclusion and Future Directions
This compound is a branched-chain aldehyde with a complex and desirable olfactory profile. While its basic physicochemical properties and a qualitative description of its odor are known, significant gaps in our understanding remain. Future research should prioritize the following:
-
Determination of the Odor Detection Threshold: Quantifying the odor threshold of this compound in both air and water is essential for accurately assessing its potency and contribution to the overall aroma of products in which it is found.
-
Deorphanization of Cognate Olfactory Receptors: Identifying the specific olfactory receptor or receptors that are activated by this compound will provide crucial insights into the molecular basis of its perception and contribute to our understanding of structure-activity relationships in olfaction.
-
Detailed Sensory Profiling: Comprehensive sensory panel analysis using a wider range of descriptors and concentrations will provide a more nuanced understanding of its odor profile and how it changes with concentration.
A deeper understanding of the olfactory properties of this compound will not only be of academic interest but will also enable its more effective and targeted use in the flavor and fragrance industry, as well as provide a valuable tool for researchers studying the intricate mechanisms of the sense of smell.
References
Isomers of methylnonanal and their properties
An In-depth Technical Guide to the Isomers of Methylnonanal and Their Properties
Introduction
Methylnonanal, a saturated fatty aldehyde with the chemical formula C10H20O, exists as a variety of structural isomers, each distinguished by the position of the methyl group along the nonanal carbon chain. These structural differences, though seemingly minor, can lead to significant variations in the physicochemical properties and biological activities of the isomers.[1] This guide provides a comprehensive overview of the known isomers of methylnonanal, their properties, and the analytical techniques used for their characterization. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who are interested in the nuanced effects of isomerism.
Physicochemical Properties of Methylnonanal Isomers
The position of the methyl group influences intermolecular interactions, which in turn affects physical properties such as boiling point, density, and chromatographic retention times. The following table summarizes the available quantitative data for several methylnonanal isomers.
| Property | 2-Methylnonanal | 3-Methylnonanal | 4-Methylnonanal | 7-Methylnonanal | 8-Methylnonanal |
| Molecular Formula | C10H20O | C10H20O | C10H20O | C10H20O | C10H20O |
| Molecular Weight | 156.26 g/mol [2] | 156.26 g/mol [3] | 156.26 g/mol [4] | 156.26 g/mol [5] | 156.26 g/mol |
| CAS Number | 24424-67-7[2] | 65899-13-0[3] | 94088-30-9[4] | Not Available | Not Available |
| Kovats Retention Index (Standard Non-polar) | Not Available | Not Available | 1155, 1151[4] | 1185[6] | Not Available |
| Kovats Retention Index (Standard Polar) | Not Available | Not Available | 1429[4] | Not Available | 1449[7] |
Experimental Protocols for Isomer Analysis
The separation and identification of methylnonanal isomers require high-resolution analytical techniques due to their similar chemical structures and properties. Gas chromatography and Nuclear Magnetic Resonance spectroscopy are the primary methods employed for this purpose.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds like methylnonanal isomers.[8] The choice of stationary phase is critical for achieving optimal separation.
Methodology:
-
Sample Preparation: Dilute the isomer mixture in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration for GC analysis.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injection port, which is heated to ensure rapid volatilization of the sample. A split injection mode is often used to prevent column overloading.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column. For positional isomers, a polar stationary phase, such as one containing polyethylene glycol (e.g., DB-WAX), is often effective.[9] Chiral stationary phases, such as those based on cyclodextrins, are necessary for the separation of enantiomers.[9]
-
Temperature Programming: A temperature gradient is typically used to facilitate the separation of isomers with close boiling points. A slow temperature ramp (e.g., 2-5 °C/min) can improve resolution.[9]
-
Detection: A Flame Ionization Detector (FID) is commonly used for the detection of hydrocarbons and provides a response that is proportional to the mass of the analyte.
-
Data Analysis: The retention time of each peak is used to identify the individual isomers by comparison with known standards. The peak area can be used for quantitative analysis.
Caption: Workflow for the separation and analysis of methylnonanal isomers using Gas Chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can be used to differentiate between isomers.[10] Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei within the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified isomer or isomer mixture in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Spectral Analysis:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is indicative of the electronic environment of the nucleus. The aldehyde proton of methylnonanal will have a characteristic downfield chemical shift (around 9-10 ppm in ¹H NMR). The chemical shifts of the protons and carbons near the methyl group will vary depending on its position, allowing for differentiation between isomers.
-
Integration: In ¹H NMR, the area under a peak is proportional to the number of protons giving rise to that signal. This can be used to determine the relative ratios of different types of protons in the molecule.
-
Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent non-equivalent protons causes signals to split into multiple peaks. The splitting pattern provides information about the number of neighboring protons.
-
-
Advanced Techniques: For complex mixtures or to confirm structural assignments, two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons.[10]
Biological Activity of Methylnonanal Isomers
The biological activity of a molecule is highly dependent on its three-dimensional structure and its ability to interact with biological targets such as receptors and enzymes.[1] Isomerism can have a profound impact on these interactions.
-
Structural Isomers: The position of the methyl group in methylnonanal isomers can alter the overall shape and polarity of the molecule. This can affect how well the molecule fits into the binding site of a receptor or the active site of an enzyme.[11] For example, a methyl group at a particular position might create steric hindrance that prevents optimal binding, while the same group at a different position might enhance binding through favorable hydrophobic interactions.
-
Stereoisomers: For methylnonanal isomers that are chiral (e.g., 2-methylnonanal, 3-methylnonanal, etc.), the different enantiomers can exhibit markedly different biological activities. This is because biological targets are themselves chiral, and they will interact differently with the two enantiomers.[12] It is common for one enantiomer of a drug to be therapeutically active while the other is inactive or even toxic.[12]
While specific signaling pathways for methylnonanal isomers are not extensively documented in publicly available literature, the following diagram provides a conceptual illustration of how two different isomers might interact with a hypothetical receptor, leading to different biological outcomes.
Caption: Conceptual diagram of differential receptor binding and signaling by two isomers.
Conclusion
The isomers of methylnonanal, while sharing the same molecular formula, are distinct chemical entities with unique physicochemical properties. Understanding these differences is crucial for their accurate identification and for predicting their behavior in various applications, from fragrance chemistry to potential roles in biological systems. The methodologies of gas chromatography and NMR spectroscopy are essential for the separation and structural elucidation of these closely related compounds. Further research into the biological activities of individual methylnonanal isomers could reveal novel applications in pharmacology and biotechnology, highlighting the critical role of isomerism in molecular function.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Methylnonanal | C10H20O | CID 4428124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylnonanal | C10H20O | CID 3017637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylnonanal | C10H20O | CID 3023476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 7-Methylnonanal | C10H20O | CID 10953775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-Methylnonanal [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. turbo.vernier.com [turbo.vernier.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. benchchem.com [benchchem.com]
- 12. uomus.edu.iq [uomus.edu.iq]
Methodological & Application
Synthesis of 8-Methylnonanal from Methyl 8-Methylnonanoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 8-methylnonanal from its corresponding ester, methyl 8-methylnonanoate. The featured protocol details the partial reduction of the ester using diisobutylaluminium hydride (DIBAL-H), a method renowned for its selectivity and efficiency in converting esters to aldehydes while minimizing over-reduction to the corresponding alcohol. This application note includes a detailed experimental protocol, safety precautions, characterization data, and a summary of expected results to assist researchers in academic and industrial settings.
Introduction
The selective synthesis of aldehydes from esters is a fundamental transformation in organic chemistry, crucial for the preparation of a wide array of intermediates in the pharmaceutical, fragrance, and fine chemical industries. This compound is a valuable aldehyde, notably used as a flavor compound found in orange essence oil.[1] Its synthesis requires a reducing agent that can selectively reduce the ester functionality without further reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a powerful and sterically hindered reducing agent that is highly effective for the partial reduction of esters to aldehydes, particularly when the reaction is conducted at low temperatures.[2] The low temperature, typically -78 °C, stabilizes the tetrahedral intermediate formed upon hydride attack, preventing the elimination of the alkoxy group and subsequent over-reduction.[2] This protocol provides a reliable method for the synthesis of this compound from methyl 8-methylnonanoate with a high expected yield.
Chemical Transformation
The synthesis of this compound from methyl 8-methylnonanoate is achieved through a partial reduction reaction using Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent at low temperature.
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from general procedures for the DIBAL-H reduction of esters to aldehydes.[2][3][4]
Materials:
-
Methyl 8-methylnonanoate
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes)
-
Anhydrous toluene or diethyl ether
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous ammonium chloride
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or diethyl ether (for extraction)
-
Celite®
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or isopropanol bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation (optional)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, a rubber septum, and a low-temperature thermometer is assembled. The flask is flame-dried or oven-dried and allowed to cool to room temperature under a stream of inert gas.
-
Addition of Starting Material: Methyl 8-methylnonanoate (1.0 eq) is dissolved in anhydrous toluene or diethyl ether (approximately 0.1-0.2 M concentration) and added to the reaction flask via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone or isopropanol bath.
-
Addition of DIBAL-H: A solution of DIBAL-H (1.05-1.2 eq, 1.0 M in a suitable solvent) is added dropwise to the stirred solution of the ester via syringe over a period of 30-60 minutes. It is crucial to maintain the internal temperature of the reaction mixture at or below -75 °C during the addition to prevent over-reduction.[2]
-
Reaction Monitoring: The reaction is stirred at -78 °C for 1.5 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots from the reaction mixture, quenching them with methanol, and analyzing the product formation.
-
Quenching the Reaction: Once the starting material is consumed, the reaction is quenched at -78 °C by the slow, dropwise addition of methanol to consume any excess DIBAL-H.
-
Work-up: The reaction mixture is allowed to warm to room temperature. A saturated aqueous solution of Rochelle's salt is then added, and the mixture is stirred vigorously until two clear layers are observed. Alternatively, a saturated aqueous solution of ammonium chloride can be used, which will result in the formation of a white precipitate.[3]
-
Isolation: If Rochelle's salt was used, the layers are separated. The aqueous layer is extracted three times with ethyl acetate or diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator. If ammonium chloride was used, the resulting precipitate is filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether.[3] The filtrate is then dried and concentrated as described above.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Methyl 8-methylnonanoate (Starting Material) | This compound (Product) |
| Molecular Formula | C₁₁H₂₂O₂ | C₁₀H₂₀O[1][5][6][7] |
| Molecular Weight | 186.29 g/mol | 156.27 g/mol [1][5][6][7] |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | ~214 °C | Not available |
| Expected Yield | N/A | 80-85% (based on similar reactions)[4] |
| ¹H NMR (CDCl₃) | Predicted: δ 3.67 (s, 3H), 2.30 (t, 2H), 1.62 (m, 2H), 1.50 (m, 1H), 1.28 (m, 8H), 0.86 (d, 6H) | Predicted: δ 9.76 (t, 1H), 2.42 (td, 2H), 1.63 (m, 2H), 1.51 (m, 1H), 1.29 (m, 8H), 0.86 (d, 6H) |
| ¹³C NMR (CDCl₃) | Predicted: δ 174.4, 51.5, 39.0, 34.1, 29.5, 29.2, 27.2, 24.9, 22.7 | Predicted: δ 202.9, 43.9, 39.0, 29.4, 29.1, 27.9, 27.2, 24.8, 22.7, 22.1 |
| IR (neat) | Characteristic Peaks: ~1740 cm⁻¹ (C=O, ester) | Characteristic Peaks: ~2720 cm⁻¹ (C-H, aldehyde), ~1725 cm⁻¹ (C=O, aldehyde) |
Note: Predicted NMR data is based on standard chemical shift values and may vary slightly from experimental results.
Mandatory Visualizations
Figure 2. Experimental workflow for the synthesis of this compound.
Safety Precautions
-
DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon). It reacts violently with water and protic solvents.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The quenching of the reaction is exothermic and should be done slowly and carefully at low temperature.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The partial reduction of methyl 8-methylnonanoate using DIBAL-H at low temperature is an effective and selective method for the synthesis of this compound. By carefully controlling the reaction temperature and stoichiometry of the reducing agent, high yields of the desired aldehyde can be achieved while minimizing the formation of the over-reduced alcohol byproduct. This protocol provides a reliable and reproducible procedure for researchers in various fields of chemical synthesis.
References
Application Note: Quantitative Analysis of 8-Methylnonanal using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a comprehensive methodology for the quantitative analysis of 8-Methylnonanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a branched-chain aldehyde that contributes to the aroma profile of various food products and is used as a fragrance ingredient. The protocols provided herein are intended for researchers, scientists, and quality control professionals in the food, fragrance, and chemical industries who require a reliable and sensitive method for the identification and quantification of this compound. This document outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.
Introduction
This compound (C₁₀H₂₀O) is a volatile organic compound that plays a significant role in the characteristic aroma of citrus fruits and other natural products.[1] Its accurate quantification is crucial for quality control in the food and fragrance industries, as well as for research into flavor chemistry and sensory science. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectral data. This application note provides a validated protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. Below are protocols for a pure standard and a representative food matrix (e.g., fruit juice).
1. Pure Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable volatile solvent such as hexane or dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve. Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.
2. Food Matrix (Fruit Juice) - Headspace Solid-Phase Microextraction (HS-SPME):
-
Sample Pre-treatment: Centrifuge the fruit juice sample to remove any pulp or suspended solids.
-
Extraction: Place 5 mL of the clarified juice into a 20 mL headspace vial. Add a small magnetic stir bar and 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds.
-
Derivatization (Optional but Recommended for Aldehydes): To enhance sensitivity and chromatographic performance, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be performed. Add 100 µL of a 10 mg/mL PFBHA solution to the vial.
-
Incubation and Extraction: Seal the vial and incubate at 60°C for 30 minutes with gentle stirring. Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes to adsorb the volatile analytes.
-
Desorption: Immediately after extraction, desorb the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
GC-MS Instrumentation and Parameters
The following tables outline the recommended GC-MS parameters for the analysis of this compound on both polar and non-polar columns.[1][2]
Table 1: GC-MS Parameters for Analysis on a Polar Column
| Parameter | Value |
| Gas Chromatograph | |
| Column | TC-WAX (or equivalent polar capillary column), 60 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL (for liquid injection) or SPME fiber desorption |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 40 °C, hold for 3 min, ramp at 3 °C/min to 230 °C, hold for 0 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 240 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 5 min |
Table 2: GC-MS Parameters for Analysis on a Non-Polar Column
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL (for liquid injection) or SPME fiber desorption |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 5 min |
Data Presentation
Quantitative Analysis
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the prepared standards versus their concentrations. The concentration of this compound in unknown samples is then determined from this curve.
Table 3: Representative Quantitative Data for Calibration Curve
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
Note: The values in Table 3 are for illustrative purposes. Actual values will vary depending on the instrument and experimental conditions.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern is typical for a long-chain aldehyde and includes characteristic losses.
Table 4: Predicted Mass Spectrum Fragmentation of this compound
| m/z | Proposed Fragment | Comments |
| 156 | [C₁₀H₂₀O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 99 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 85 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |
| 71 | [M - C₆H₁₃]⁺ | Loss of a hexyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation, often a base peak in branched alkanes |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in both pure standards and complex matrices. The use of appropriate sample preparation techniques, such as HS-SPME, allows for the effective extraction and concentration of the analyte from various samples. The provided GC-MS parameters, for both polar and non-polar columns, offer flexibility for method development and optimization. This method is suitable for routine quality control and research applications in the food, fragrance, and chemical industries.
References
Application Note: Quantitative Analysis of 8-Methylnonanal in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal is a branched-chain aldehyde that contributes to the characteristic flavor profiles of a variety of food products. It is known for its citrusy, waxy, and aldehydic aroma and is found as a natural flavor compound in citrus essential oils, particularly in orange essence oil.[1] Due to its desirable sensory properties, it is also utilized as a flavoring agent in a wide range of processed foods. The accurate quantification of this compound is essential for quality control, flavor profile analysis, and ensuring compliance with regulatory standards in the food industry.
This application note provides a detailed protocol for the quantitative analysis of this compound in food samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is a robust and sensitive technique for the analysis of volatile and semi-volatile organic compounds in complex food matrices.
Materials and Methods
Reagents and Standards
-
This compound analytical standard (CAS: 3085-26-5)
-
Internal Standard (e.g., d6-2-methylpyrazine or a suitable deuterated aldehyde)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Ultrapure water
-
SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
HS-SPME autosampler
-
Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Experimental Protocols
A validated Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method is presented for the quantification of this compound in food samples.
Sample Preparation
-
Solid Samples (e.g., baked goods, cereals):
-
Homogenize the sample to a fine powder.
-
Weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of ultrapure water and 1 g of sodium chloride to the vial.
-
Spike with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 1 minute to ensure thorough mixing.
-
-
Liquid Samples (e.g., beverages, fruit ices):
-
Pipette 5.0 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to the vial.
-
Spike with a known concentration of the internal standard.
-
Immediately seal the vial with a magnetic screw cap.
-
Gently swirl the vial to dissolve the salt.
-
HS-SPME Procedure
-
Place the sealed headspace vial in the autosampler tray.
-
Incubation/Equilibration: Incubate the vial at 60°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample vial at 60°C for 30 minutes.
GC-MS Analysis
-
Desorption: After extraction, the SPME fiber is immediately transferred to the GC inlet for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography:
-
Column: DB-WAX capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 3 minutes.
-
Ramp to 230°C at a rate of 3°C/min.
-
Hold at 230°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Monitored Ions for this compound (m/z): To be determined by analyzing the mass spectrum of the pure standard. Common fragments for aldehydes include the molecular ion and fragments from alpha-cleavage and McLafferty rearrangement.
-
Monitored Ions for Internal Standard (m/z): To be determined from the mass spectrum of the chosen internal standard.
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Calibration and Quantification
Prepare a series of calibration standards by spiking blank matrix (a similar food product known to be free of this compound) with known concentrations of this compound and a constant concentration of the internal standard. Analyze the calibration standards using the same HS-SPME-GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the food samples can then be determined from this calibration curve.
Data Presentation
The following table summarizes the typical use levels of this compound in various food categories as a flavoring substance, based on FEMA GRAS (Generally Recognized as Safe) specifications.[2] This data provides a reference for expected concentration ranges in commercially available food products.
| Food Category | Average Usual (ppm) | Average Maximum (ppm) |
| Baked Goods | 2.0 | 20.0 |
| Beverages (non-alcoholic) | 0.5 | 10.0 |
| Beverages (alcoholic) | 0.5 | 10.0 |
| Breakfast Cereal | 1.0 | 10.0 |
| Chewing Gum | 2.0 | 20.0 |
| Confectionery/Frostings | 2.0 | 20.0 |
| Egg Products | 0.2 | 2.0 |
| Fats/Oils | 1.0 | 20.0 |
| Frozen Dairy | 1.0 | 5.0 |
| Fruit Ices | 0.5 | 5.0 |
| Gelatins/Puddings | 1.0 | 10.0 |
| Hard Candy | 1.0 | 20.0 |
| Imitation Dairy | 1.0 | 10.0 |
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of this compound.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a sensitive, reliable, and efficient approach for the quantitative analysis of this compound in a variety of food matrices. The detailed protocol, including sample preparation, HS-SPME conditions, and GC-MS parameters, can be readily implemented in food quality control and research laboratories. The provided data on typical use levels serves as a valuable reference for interpreting analytical results. This methodology is crucial for ensuring product consistency, verifying flavor profiles, and meeting regulatory requirements in the food industry.
References
Application Notes and Protocols for the Use of 8-Methylnonanal as a Flavor Standard in Sensory Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal (CAS No. 3085-26-5) is a branched-chain aldehyde recognized for its characteristic citrus, floral, green, and waxy aroma.[1] It is found naturally as a flavor compound in orange essence oil.[2] Due to its distinct sensory profile, this compound serves as a valuable flavor standard in sensory analysis for various applications, including food and beverage development, quality control, and in the assessment of off-flavors. These application notes provide detailed information and protocols for the effective use of this compound as a flavor standard.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling and application in sensory studies.
| Property | Value |
| Molecular Formula | C₁₀H₂₀O |
| Molecular Weight | 156.27 g/mol |
| Appearance | Colorless liquid |
| Odor Profile | Citrus, floral, green, waxy, milky[1] |
| Boiling Point | 197 °C at 760 mmHg |
| Solubility | Soluble in water (151.8 mg/L at 25°C, estimated)[1] |
Quantitative Data: Recommended Use Levels
| Food Category | Average Usual PPM | Average Maximum PPM |
| Baked Goods | 2.0 | 20.0 |
| Beverages (non-alcoholic) | 0.5 | 10.0 |
| Beverages (alcoholic) | 0.5 | 10.0 |
| Breakfast Cereal | 1.0 | 10.0 |
| Chewing Gum | 2.0 | 20.0 |
| Confectionery Frostings | 2.0 | 20.0 |
| Egg Products | 0.2 | 2.0 |
| Fats / Oils | 1.0 | 20.0 |
| Frozen Dairy | 1.0 | 5.0 |
| Fruit Ices | 0.5 | 5.0 |
| Gelatins / Puddings | 1.0 | 10.0 |
| Hard Candy | 1.0 | 20.0 |
| Imitation Dairy | 1.0 | 10.0 |
Data sourced from FEMA GRAS publication number 27.[1][3]
Experimental Protocols
Protocol 1: Preparation of this compound Flavor Standard Stock Solution
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to desired sensory evaluation concentrations.
Materials:
-
This compound (high purity, food-grade)
-
Ethanol (food-grade, 95% or absolute) or a neutral oil (e.g., Miglyol)
-
Volumetric flasks (various sizes)
-
Pipettes (calibrated)
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed this compound in a known volume of the chosen solvent (ethanol or neutral oil) in a volumetric flask. For example, to prepare a 1000 ppm (w/v) stock solution, dissolve 100 mg of this compound in a solvent and bring the final volume to 100 mL.
-
Ensure the solution is thoroughly mixed by gentle inversion of the flask.
-
Store the stock solution in a tightly sealed, amber glass bottle in a cool, dark place to prevent degradation.
Protocol 2: Sensory Panelist Training and Screening
Objective: To select and train sensory panelists to reliably identify and quantify the aroma of this compound.
Materials:
-
This compound stock solution
-
Odor-free water or other appropriate matrix (e.g., unsalted crackers, neutral oil)
-
Sniffing glasses or cups with lids
-
Questionnaires/data collection software
Procedure:
-
Recruitment: Recruit potential panelists who are non-smokers, free from allergies that affect sensory perception, and have good sensory acuity.
-
Initial Screening: Present panelists with a series of basic odorants to assess their general ability to detect and describe aromas.
-
Standard Introduction: Familiarize panelists with the specific aroma of this compound by presenting a known concentration of the standard. Provide a list of descriptive terms (e.g., citrus, waxy, green, floral) and discuss their meanings.
-
Intensity Scaling: Train panelists to rate the intensity of the this compound aroma on a standardized scale (e.g., a 9-point or 15-point scale). Provide reference standards at different concentrations to anchor the scale.
-
Triangle Tests: Conduct triangle tests to assess panelists' ability to discriminate between samples with and without this compound, or between samples with different concentrations of the standard.[4][5][6]
-
Performance Monitoring: Regularly monitor panelist performance for consistency and accuracy.
Protocol 3: Triangle Test for Discrimination
Objective: To determine if a perceptible difference exists between a sample and a control, or between two samples, based on the presence or intensity of this compound.
Materials:
-
Prepared samples (two identical, one different)
-
Coded tasting glasses
-
Water and unsalted crackers for palate cleansing
-
Ballots or data entry system
Procedure:
-
Sample Preparation: Prepare three samples, two of which are identical (the control) and one of which is the test sample (e.g., spiked with this compound).
-
Coding and Presentation: Code the three samples with random three-digit numbers. Present the samples to the panelists in a randomized order.[4][5]
-
Evaluation: Instruct panelists to sniff (or taste, if appropriate) each sample from left to right and identify the sample that is different from the other two.[4]
-
Data Analysis: Analyze the number of correct identifications. Statistical tables for triangle tests are used to determine if the number of correct judgments is significantly greater than what would be expected by chance (33.3%).[4]
Signaling Pathway for Aldehyde Perception
The perception of aldehydes like this compound is initiated by the binding of the odorant molecule to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[7][8][9][10][11] This binding event triggers a downstream signaling cascade.
The binding of this compound to its specific olfactory receptor activates the G-protein, G-olf. This, in turn, activates adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cAMP-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and subsequent depolarization of the olfactory sensory neuron. If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.
Applications in Research and Development
-
Flavor Profiling: Use as a reference standard in descriptive sensory analysis to train panelists and quantify the citrus and waxy notes in food and beverage products.
-
Off-Flavor Identification: Can be used to train panelists to identify specific aldehyde-related off-flavors that may arise from ingredient degradation or processing issues.
-
Product Development: Aids in the formulation of products where a specific citrus or fresh note is desired.
-
Quality Control: Used as a standard to ensure batch-to-batch consistency of flavor profiles in manufactured goods.
Conclusion
This compound is a versatile and valuable tool for sensory analysis. By following standardized protocols for its preparation and use, researchers, scientists, and drug development professionals can achieve reliable and reproducible sensory data, leading to improved product quality and a better understanding of flavor perception.
References
- 1. This compound, 3085-26-5 [thegoodscentscompany.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Triangle Test [sensorysociety.org]
- 5. The Triangle Test — BrewSake.org [brewsake.org]
- 6. Standard - Sensory analysis - Methodology - Triangle test (ISO 4120:2004) SS-EN ISO 4120:2007 - Swedish Institute for Standards, SIS [sis.se]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
Application Note: A Protocol for the Selective Reduction of Esters to Synthesize 8-Methylnonanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 8-Methylnonanal via the selective reduction of a suitable ester precursor, methyl 8-methylnonanoate. The method employs Diisobutylaluminum Hydride (DIBAL-H) as the reducing agent, a common and effective reagent for the partial reduction of esters to aldehydes.[1][2] This process is conducted at low temperatures to prevent over-reduction to the corresponding alcohol.[1][3][4] The protocol described herein is fundamental for chemists requiring access to aldehyde intermediates, which are crucial building blocks in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[5][6]
Introduction
The selective reduction of esters to aldehydes is a critical transformation in organic synthesis. While powerful reducing agents like Lithium aluminum hydride (LiAlH₄) typically reduce esters to primary alcohols, Diisobutylaluminum Hydride (DIBAL-H) offers a milder and more selective alternative for isolating the aldehyde intermediate.[2][7][8][9] The bulky nature of the DIBAL-H reagent and the stability of the tetrahedral intermediate at low temperatures are key to preventing the second hydride addition that would lead to the alcohol.[3] this compound, a branched-chain aldehyde, is a valuable compound, and its synthesis is of interest in various chemical industries. This protocol outlines a reliable method for its preparation from methyl 8-methylnonanoate.
Experimental Protocol
This protocol details the reduction of methyl 8-methylnonanoate to this compound using DIBAL-H.
Materials:
-
Methyl 8-methylnonanoate
-
Diisobutylaluminum Hydride (DIBAL-H) in a suitable solvent (e.g., 1.0 M solution in hexanes or toluene)
-
Anhydrous dichloromethane (DCM) or toluene
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dry ice and acetone or isopropanol for cooling bath
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve methyl 8-methylnonanoate (1.0 equivalent) in anhydrous dichloromethane or toluene in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature throughout the addition of DIBAL-H to prevent over-reduction.[1][4][10]
-
DIBAL-H Addition: Slowly add DIBAL-H (1.0 - 1.2 equivalents) dropwise to the stirred solution of the ester via a syringe or a dropping funnel. The rate of addition should be controlled to maintain the internal temperature at or below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material and to minimize the formation of the alcohol byproduct.
-
Quenching the Reaction: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of methanol to consume any excess DIBAL-H.
-
Workup: Allow the reaction mixture to warm to room temperature. Add 1 M HCl solution and stir vigorously until two clear layers are observed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation
| Parameter | Value/Condition | Reference |
| Starting Material | Methyl 8-methylnonanoate | General Ester |
| Reagent | Diisobutylaluminum Hydride (DIBAL-H) | [1][2] |
| Equivalents of DIBAL-H | 1.0 - 1.2 | [1] |
| Solvent | Anhydrous Dichloromethane or Toluene | [10] |
| Reaction Temperature | -78 °C | [1][4][10] |
| Reaction Time | 1 - 3 hours | [10] |
| Quenching Agent | Methanol | [10] |
| Expected Product | This compound | N/A |
| Anticipated Yield | High (typically >80%) | General Expectation |
| Primary Byproduct | 8-Methylnonanol | Over-reduction product |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
References
- 1. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. careerendeavour.com [careerendeavour.com]
- 9. acs.org [acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
Application Note: Detection of 8-Methylnonanal in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal is an aliphatic aldehyde that contributes to the characteristic aroma of various essential oils, notably citrus oils like orange and yuzu.[1] Its detection and quantification are crucial for the quality control, authenticity assessment, and characterization of essential oils used in the flavor, fragrance, and pharmaceutical industries. This application note provides a detailed protocol for the analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.
Principle
This method utilizes GC-MS for the separation, identification, and quantification of this compound. The essential oil sample is diluted in a suitable solvent and injected into the GC system. The components of the sample are vaporized and separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. Quantification is achieved by comparing the peak area of this compound to that of a known concentration of an internal or external standard.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible results. The goal is to obtain a representative sample that is free from non-volatile residues and suitable for injection into the GC-MS system.
-
Materials:
-
Essential oil sample
-
Hexane or Ethanol (GC grade)
-
Anhydrous Sodium Sulfate
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Autosampler vials with inserts
-
-
Protocol:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable solvent (e.g., hexane or ethanol) to the flask to dissolve the oil.
-
Vortex the mixture for 1 minute to ensure complete dissolution.
-
Bring the solution to volume with the solvent.
-
To remove any residual water, add a small amount of anhydrous sodium sulfate and shake.
-
Allow the solution to stand for 5 minutes.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
2. GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization based on the specific instrument and essential oil matrix.
-
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Thermo Fisher, Shimadzu)
-
Capillary GC column (e.g., DB-5ms, HP-5ms, or a polar column like TC-WAX)[2]
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For this compound (Molecular Weight: 156.27 g/mol ), characteristic ions should be selected for SIM mode (e.g., m/z 41, 57, 70, 84, 111, 138).
-
3. Calibration and Quantification
-
Stock Solution Preparation: Prepare a stock solution of this compound standard (e.g., 1000 µg/mL) in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of this compound in the essential oil samples. A typical range could be 0.1 to 50 µg/mL.
-
Calibration Curve: Inject the calibration standards into the GC-MS system and construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantification: Inject the prepared essential oil sample and determine the concentration of this compound from the calibration curve.
Data Presentation
The following tables summarize representative quantitative data for the analysis of aldehydes and other volatile compounds in essential oils, which can be used as a benchmark for the validation of the this compound method.
Table 1: Representative GC-MS Method Validation Parameters for Aldehyde Analysis in Essential Oils
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Recovery | 90 - 110% |
| Precision (RSD%) | < 10% |
Table 2: Example of this compound Concentration in Different Essential Oil Samples (Hypothetical Data)
| Essential Oil Sample | This compound Concentration (µg/g) |
| Sweet Orange Oil | 15.2 |
| Yuzu Oil | 25.8 |
| Lemon Oil | 5.1 |
| Bergamot Oil | Not Detected |
Visualizations
Experimental Workflow for this compound Analysis
Caption: General workflow for the GC-MS analysis of this compound in essential oils.
Logical Diagram for Method Selection
Caption: Decision tree for selecting the appropriate GC-MS method based on the research objective.
References
Application Notes and Protocols: 1H and 13C NMR Spectroscopy of 8-Methylnonanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylnonanal is a branched-chain aldehyde that serves as a valuable building block in organic synthesis and is of interest in the study of flavor and fragrance compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such organic molecules. This document provides detailed information on the ¹H and ¹³C NMR spectra of this compound, along with comprehensive protocols for sample preparation and data acquisition.
Chemical Structure and Atom Numbering
The structural formula of this compound is presented below, with atoms numbered according to IUPAC nomenclature for unambiguous assignment of NMR signals.
Caption: Structure and atom numbering of this compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions were generated using the online NMR prediction tool, nmrdb.org.
¹H NMR Data (Predicted)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 | 9.77 | t | 1.8 | 1H |
| H2 | 2.42 | dt | 1.8, 7.4 | 2H |
| H3 | 1.63 | p | 7.4 | 2H |
| H4 | 1.30 | m | - | 2H |
| H5 | 1.29 | m | - | 2H |
| H6 | 1.18 | m | - | 2H |
| H7 | 1.51 | m | - | 2H |
| H8 | 1.51 | m | - | 1H |
| H9, H10 | 0.86 | d | 6.6 | 6H |
¹³C NMR Data (Predicted)
| Atom | Chemical Shift (δ, ppm) |
| C1 | 202.9 |
| C2 | 43.9 |
| C3 | 22.1 |
| C4 | 29.3 |
| C5 | 29.1 |
| C6 | 38.9 |
| C7 | 27.9 |
| C8 | 28.0 |
| C9, C10 | 22.6 |
Experimental Protocols
The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Sample Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If the deuterated solvent does not already contain TMS, add a small drop.
-
Sample Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
NMR Data Acquisition
The following are general acquisition parameters. These may need to be optimized based on the specific NMR spectrometer and the concentration of the sample.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Acquisition Time: An acquisition time of 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0 to 220 ppm is appropriate for most organic molecules.
-
Acquisition Time: An acquisition time of 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
Data Processing and Interpretation
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CHCl₃ at 7.26 ppm).
-
Integration: For ¹H NMR spectra, integrate the area under each signal to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C spectra. For ¹H NMR, determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Troubleshooting & Optimization
Technical Support Center: 8-Methylnonanal Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Methylnonanal synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound and its precursors.
Frequently Asked Questions (FAQs)
-
Q1: What are the common synthetic routes to this compound? A1: this compound is typically synthesized through a multi-step process. Common routes involve the synthesis of an 8-methylnonanoic acid or 8-methylnonanol intermediate, followed by conversion to the final aldehyde. Key precursor synthesis methods include Grignard reactions and Fischer esterification.[1][2] The final step is often an oxidation of 8-methylnonanol to this compound.
-
Q2: How can I synthesize the precursor, 8-methylnonanoic acid? A2: A common method for synthesizing 8-methylnonanoic acid is through a copper-catalyzed alkylation of a Grignard reagent.[2] This involves the reaction of a suitable Grignard reagent, such as isobutyl magnesium bromide, with an ester like ethyl-6-bromohexanoate, followed by hydrolysis of the resulting ester under basic conditions.[2]
-
Q3: What is an effective method for preparing the 8-methylnonanol intermediate? A3: 8-methylnonanol can be synthesized by the reduction of methyl 8-methylnonanoate.[3] A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, typically resulting in excellent yields.[3]
-
Q4: What are the key factors influencing the yield of the Fischer esterification for producing methyl 8-methylnonanoate? A4: The Fischer esterification is an equilibrium-driven reaction. To maximize the yield of methyl 8-methylnonanoate, it is crucial to use a large excess of the alcohol (methanol), employ a strong acid catalyst (e.g., sulfuric acid), and continuously remove water as it is formed during the reaction.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of 8-methylnonanoic acid | Incomplete Grignard reagent formation. | Ensure magnesium turnings are activated and all glassware is scrupulously dry. Use anhydrous solvents. |
| Low catalytic activity. | Use a fresh, high-purity copper catalyst. | |
| Incomplete hydrolysis of the ester. | Ensure sufficient reaction time and concentration of the base for the hydrolysis step. | |
| Low yield of methyl 8-methylnonanoate | Equilibrium not shifted towards products in Fischer esterification. | Use a significant excess of methanol (e.g., 10-fold molar excess) and a Dean-Stark apparatus to remove water.[1] |
| Inactive catalyst. | Use a fresh, concentrated acid catalyst. | |
| Low yield of 8-methylnonanol | Incomplete reduction of the ester. | Ensure the use of a sufficient excess of LiAlH₄ (e.g., 1.2 equivalents) and anhydrous reaction conditions.[3] |
| Premature quenching of the reducing agent. | Add the ester solution dropwise to the LiAlH₄ suspension at a low temperature (0 °C) to control the reaction.[3] | |
| Low yield of this compound (from oxidation of 8-methylnonanol) | Over-oxidation to the carboxylic acid. | Use a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol. |
| Self-condensation of the aldehyde (aldol reaction). | Aldehydes can undergo self-condensation, which is often catalyzed by acid or base. Maintain neutral pH during workup and purification. | |
| Product contamination | Presence of unreacted starting materials. | Monitor the reaction to completion using TLC or GC. Optimize reaction time and stoichiometry. |
| Formation of byproducts. | Byproducts can arise from side reactions.[4] Purification by column chromatography or vacuum distillation may be necessary. | |
| Autoxidation of the aldehyde. | Aldehydes can react with air to form carboxylic acids, a reaction accelerated by light and metal catalysts.[5] Store the purified aldehyde under an inert atmosphere and in the dark. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Methyl 8-methylnonanoate Synthesis via Fischer Esterification
| Parameter | Condition | Expected Yield | Reference |
| Reactants | 8-methylnonanoic acid, Methanol | - | [1] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | High | [1] |
| Molar Ratio (Methanol:Acid) | >10:1 | High | [1] |
| Temperature | Reflux temperature of methanol | - | [1] |
| Water Removal | Dean-Stark Apparatus | Significantly Improved | [1] |
Table 2: Conditions for the Reduction of Methyl 8-methylnonanoate to 8-methylnonanol
| Parameter | Condition | Expected Yield | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Excellent | [3] |
| Stoichiometry (LiAlH₄:Ester) | 1.2 : 1 | High | [3] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | - | [3] |
| Temperature | 0 °C to room temperature | - | [3] |
| Workup | Fieser method (sequential addition of water, NaOH, and water) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 8-methylnonanoate via Fischer Esterification [1]
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 8-methylnonanoic acid in a 10-fold molar excess of anhydrous methanol.
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).
-
Reflux: Heat the mixture to a gentle reflux using a heating mantle. Collect the water azeotropically in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of 8-methylnonanol via Reduction of Methyl 8-methylnonanoate [3]
-
Inert Atmosphere: Set up a dry three-necked flask, equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Carefully add lithium aluminum hydride (1.2 equivalents) to the flask, followed by anhydrous THF to form a suspension.
-
Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve methyl 8-methylnonanoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
Workup (Fieser method): a. Cool the reaction mixture back to 0 °C. b. Slowly and cautiously add water (x mL, where x = grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄. c. Add 15% aqueous sodium hydroxide (x mL) dropwise. d. Add water (3x mL) and stir the mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Isolation: a. Filter the mixture through a pad of Celite®, washing the precipitate with diethyl ether. b. Transfer the filtrate to a separatory funnel and wash with 1 M HCl, followed by brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the product by vacuum distillation or column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of 8-Methylnonanal
Welcome to the Technical Support Center for the purification of 8-Methylnonanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this aliphatic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The impurities present in crude this compound largely depend on its synthetic route. A common method for its synthesis is the hydroformylation of 1-octene. Impurities from this process can include:
-
Isomeric aldehydes: Nonanal and 2-methyloctanal are common isomers formed during hydroformylation.[1][2]
-
Unreacted starting materials: Residual 1-octene and its isomers (2-octene, 3-octene, etc.) may be present.[1]
-
Over-reduction products: 8-Methylnonanol, the corresponding alcohol, may be present if the reaction conditions lead to the reduction of the aldehyde.
-
Oxidation products: 8-Methylnonanoic acid can form due to the oxidation of the aldehyde, especially upon exposure to air.[3]
-
Solvent and catalyst residues: Depending on the specific process, residual solvents and catalyst components may be present.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods for an aliphatic aldehyde like this compound are:
-
Fractional Vacuum Distillation: Ideal for separating this compound from impurities with significantly different boiling points, such as isomeric aldehydes, unreacted alkenes, and higher-boiling-point byproducts.[1] Distillation under vacuum is crucial to prevent decomposition at high temperatures.
-
Column Chromatography: Effective for removing polar impurities like the corresponding alcohol (8-methylnonanol) and carboxylic acid (8-methylnonanoic acid).[2]
-
Chemical Purification via Bisulfite Adduct Formation: A highly selective method for separating aldehydes from non-aldehyde impurities. The aldehyde forms a solid adduct with sodium bisulfite, which can be separated and then decomposed to regenerate the pure aldehyde.[2][4]
Q3: How can I remove acidic impurities from my this compound sample?
A3: Acidic impurities, primarily the corresponding carboxylic acid (8-methylnonanoic acid), can be removed by washing the crude product with a mild aqueous base. A common procedure involves dissolving the crude aldehyde in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and extracted into the aqueous layer.
Q4: My this compound is degrading during column chromatography on silica gel. What can I do to prevent this?
A4: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or aldol condensation reactions. To mitigate this, you can deactivate the silica gel by treating it with a small amount of a tertiary amine, such as triethylamine. This is typically done by adding a small percentage of triethylamine (e.g., 1-2%) to the column chromatography eluent.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Product is decomposing in the distillation flask. | The distillation temperature is too high. | Reduce the pressure of the vacuum system to lower the boiling point of this compound. Ensure the heating mantle is not set to an excessively high temperature. |
| Poor separation of isomers. | Insufficient number of theoretical plates in the distillation column. | Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). Control the heating rate to ensure a slow and steady distillation. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. |
Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation of this compound from a non-polar impurity. | The eluent is too polar. | Decrease the polarity of the eluent. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like diethyl ether or ethyl acetate. |
| This compound is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Streaking or tailing of the product band. | The sample was overloaded on the column. The silica gel is too acidic. | Use a larger column or apply a smaller amount of the crude sample. Deactivate the silica gel with triethylamine as described in the FAQs. |
Chemical Purification via Bisulfite Adduct
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the bisulfite adduct precipitate. | The adduct is soluble in the reaction mixture. The sodium bisulfite solution is not saturated or has degraded. | If the adduct is water-soluble, perform a liquid-liquid extraction to isolate the adduct in the aqueous phase.[2] Use a freshly prepared, saturated solution of sodium bisulfite.[2] |
| A solid forms at the interface of the organic and aqueous layers. | The bisulfite adduct of the non-polar aldehyde is not soluble in either layer. | Filter the entire mixture through a pad of celite to collect the insoluble adduct.[1] |
| The aldehyde is not fully regenerated from the bisulfite adduct. | The pH is not sufficiently basic. Incomplete reaction time. | Ensure the pH of the aqueous layer is strongly basic (pH > 12) by adding a strong base like sodium hydroxide.[2] Stir the mixture vigorously for an adequate amount of time to ensure complete decomposition of the adduct. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with different boiling points.
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a manometer, a heating mantle, a magnetic stirrer, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask.
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Securely clamp the apparatus in a fume hood.
-
Gradually apply vacuum to the system and monitor the pressure with the manometer.
-
Once the desired pressure is reached and stable, begin heating the distillation flask.
-
Observe the vapor rising through the fractionating column.
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.
-
Monitor the purity of the collected fractions using an appropriate analytical technique such as Gas Chromatography (GC).
Quantitative Data:
The boiling point of this compound at atmospheric pressure is approximately 197-204°C.[5][6] For vacuum distillation, the boiling point will be significantly lower. The following table provides estimated boiling points at various pressures, calculated using the Clausius-Clapeyron equation.
| Pressure (mmHg) | Estimated Boiling Point (°C) |
| 1 | 45 - 50 |
| 5 | 65 - 70 |
| 10 | 78 - 83 |
| 20 | 92 - 97 |
| 50 | 115 - 120 |
| 100 | 135 - 140 |
Note: These are estimated values and the actual boiling point may vary. It is recommended to perform a small-scale test distillation to determine the exact boiling range under your specific experimental conditions.
Protocol 2: Purification by Column Chromatography
This protocol is effective for removing polar impurities.
Apparatus Setup: Prepare a chromatography column packed with silica gel.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica gel to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., a gradient of 0% to 10% diethyl ether in hexane).
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature to avoid loss of the volatile product.
Protocol 3: Purification via Bisulfite Adduct Formation
This is a chemical method to selectively isolate the aldehyde.
Procedure:
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol). Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) and stir vigorously. The bisulfite adduct may precipitate as a white solid. If no precipitate forms, the adduct may be soluble in the aqueous phase.
-
Isolation of the Adduct:
-
If a precipitate forms: Filter the solid adduct and wash it with a small amount of cold ethanol and then diethyl ether.
-
If no precipitate forms: Transfer the mixture to a separatory funnel, add a water-immiscible organic solvent (e.g., diethyl ether), and shake. Separate the aqueous layer containing the dissolved adduct. Wash the organic layer with a fresh portion of saturated sodium bisulfite solution to ensure complete removal of the aldehyde. Combine the aqueous layers.
-
-
Regeneration of the Aldehyde:
-
Suspend the filtered adduct or the combined aqueous layers in water.
-
Add a strong base, such as 10M sodium hydroxide (NaOH), dropwise with stirring until the solution is strongly basic (pH > 12). This will decompose the adduct and regenerate the aldehyde.
-
Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for selecting a purification method.
References
Technical Support Center: Overcoming Interference in 8-Methylnonanal GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 8-Methylnonanal.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve problems during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
-
Answer: Peak tailing for an active compound like an aldehyde is often due to unwanted interactions within the GC system. Here are the common causes and solutions:
-
Active Sites in the Inlet or Column: Aldehyd functional groups can interact with active sites (e.g., silanol groups) in the inlet liner or the GC column, causing peak tailing.[1][2]
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak distortion.[1]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[1]
-
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing.[1]
-
Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is not effective, the column may need to be replaced.[1]
-
-
Issue 2: Low Signal Intensity or Poor Sensitivity for this compound
-
Question: I am struggling to detect this compound at low concentrations. How can I improve the sensitivity of my method?
-
Answer: Low sensitivity can be due to several factors, from sample preparation to instrument settings.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.
-
Solution: Improve your sample cleanup procedure using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. Derivatization can also help to move the analyte to a cleaner region of the chromatogram.
-
-
Analyte Degradation: Aldehydes can be thermally labile and may degrade in a hot GC inlet.[1]
-
Solution: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A lower temperature may be beneficial.
-
-
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for this compound.
-
Solution: Ensure the MS is properly tuned. For higher sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode, focusing on the characteristic ions of this compound or its derivative.[3]
-
-
Issue 3: High Baseline Noise or Ghost Peaks in the Chromatogram
-
Question: I am observing a noisy baseline and/or seeing "ghost peaks" in my blank runs. What could be the cause?
-
Answer: A high baseline and ghost peaks are typically signs of contamination in the GC-MS system.
-
Septum Bleed: Particles from the inlet septum can break off and enter the liner, causing ghost peaks.
-
Solution: Use a high-quality, low-bleed septum and replace it regularly.[4]
-
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline.
-
Solution: Ensure high-purity carrier gas is used and that gas traps for moisture and hydrocarbons are installed and functioning correctly.[1]
-
-
Carryover from Previous Injections: Highly concentrated samples can contaminate the syringe, inlet, and column, leading to ghost peaks in subsequent runs.
-
Solution: Implement a thorough syringe and inlet cleaning routine between injections. Injecting a solvent blank after a high-concentration sample can help to clean the system.
-
-
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they impact this compound analysis?
Matrix effects occur when components of the sample matrix other than the analyte interfere with the measurement of the analyte.[5] In GC-MS analysis of this compound, this can manifest as either signal enhancement or, more commonly, signal suppression. This leads to inaccurate quantification of the analyte. Complex biological matrices like serum or plasma are particularly prone to causing matrix effects.
2. What are some potential co-eluting interferences for this compound?
While a definitive list is matrix-dependent, common interferences for aldehydes in biological samples can include:
-
Other aldehydes and ketones with similar volatility and polarity.
-
Fatty acids or their esters.
-
Plasticizers (e.g., phthalates) that may be introduced during sample collection or preparation.
-
Siloxanes from column bleed or septa.[4]
3. Is derivatization necessary for this compound analysis?
While not strictly necessary, derivatization is highly recommended for the analysis of aldehydes like this compound, especially at trace levels in complex matrices.[5][6] Derivatization with reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) offers several advantages:
-
Improved Stability: It converts the reactive aldehyde into a more stable oxime derivative, reducing the risk of degradation during analysis.[7]
-
Enhanced Chromatographic Performance: The derivative is typically less polar, resulting in better peak shape and reduced tailing.[7]
-
Increased Sensitivity: The PFBHA derivative has a high molecular weight and characteristic ions, which can lead to lower detection limits in the MS.[8]
4. How do I identify the this compound peak in my chromatogram?
The most reliable way to identify the this compound peak is by comparing its retention time and mass spectrum to that of a pure standard run under the same conditions. The mass spectrum of this compound will show a characteristic fragmentation pattern. Key ions to look for in the mass spectrum of the underivatized aldehyde would include the molecular ion (if present) and fragments resulting from alpha-cleavage and McLafferty rearrangement.[9] For the PFBHA derivative, the most abundant and characteristic ion is often at m/z 181.[8]
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum using SPME and GC-MS with PFBHA Derivatization
This protocol describes a method for the extraction and quantification of this compound from human serum using headspace solid-phase microextraction (SPME) with on-fiber derivatization, followed by GC-MS analysis.
1. Materials and Reagents:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Internal Standard (e.g., a deuterated analog of this compound or a similar aldehyde not present in the sample)
-
HPLC-grade water and methanol
-
Human serum samples
-
SPME fiber assembly with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating
-
20 mL headspace vials with PTFE-lined septa
2. Sample Preparation and On-Fiber Derivatization:
-
Prepare a stock solution of this compound and the internal standard in methanol. Create a series of working standard solutions by diluting the stock solution in a suitable solvent.
-
Prepare a PFBHA derivatizing solution of 15 mg/mL in HPLC-grade water.[7]
-
In a 20 mL headspace vial, add 1 mL of the serum sample (or standard solution).
-
Spike the sample with a known amount of the internal standard working solution.
-
To load the derivatizing agent, expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes.[7]
-
Immediately insert the PFBHA-loaded SPME fiber into the headspace of the sample vial.
-
Incubate the vial at 60°C for 30 minutes with agitation to allow for the extraction and simultaneous on-fiber derivatization of this compound.[7]
-
After incubation, retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.
3. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 180°C at 5°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
MS System: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the PFBHA derivative of this compound (e.g., m/z 181 and other relevant fragment ions).
-
Quantitative Data
The following table summarizes typical performance parameters that can be expected for the analysis of aldehydes using GC-MS with PFBHA derivatization, based on literature values for similar compounds.[5][10][11][12] Method validation should be performed to determine the specific performance in your laboratory.
| Performance Parameter | Typical Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µmol/L |
| Limit of Quantitation (LOQ) | 0.05 - 1.0 µmol/L |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 80 - 120% |
Mandatory Visualizations
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Stability and degradation of 8-Methylnonanal under storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 8-Methylnonanal under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common reactivity concerns?
A1: this compound (also known as isodecaldehyde) is a branched-chain aliphatic aldehyde with the molecular formula C10H20O.[1] Like other aldehydes, it is susceptible to two primary degradation pathways:
-
Autoxidation: In the presence of air, especially when activated by light or catalyzed by transition metals, this compound can oxidize to form 8-methylnonanoic acid. This process can be autocatalytic, meaning the degradation product can accelerate further degradation.[1]
-
Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, often catalyzed by acids.[1] This can lead to the formation of trimers or other oligomers, which may present as a viscous liquid or even a solid precipitate.
Q2: What are the ideal storage conditions for long-term stability of this compound?
A2: To ensure maximum stability and shelf life, this compound should be stored under the following conditions:
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen and prevent autoxidation.[1]
-
Container: Use a tightly sealed, airtight container made of an inert material like amber glass to protect from light and air.[1]
-
Additives: For extended storage, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% can significantly inhibit oxidation.[2]
Q3: I've noticed a change in my stored this compound. What are the common signs of degradation?
A3: Visual and olfactory cues can indicate degradation:
-
Sharp, Unpleasant Odor: A rancid or sharp odor is characteristic of the formation of 8-methylnonanoic acid due to oxidation.
-
Increased Viscosity or Solidification: If the liquid becomes noticeably thicker or forms a precipitate, it is likely due to polymerization into trimers or other high-molecular-weight condensation products.
-
Discoloration: A change from a colorless liquid to a yellowish or brownish hue can also be a sign of degradation and the presence of impurities.
Q4: Can I still use my this compound if it shows minor signs of degradation?
A4: Use of degraded material is not recommended, as the presence of impurities (e.g., 8-methylnonanoic acid or polymers) can interfere with experimental results, alter reactivity, and affect product purity. It is crucial to use high-purity starting materials for reliable and reproducible outcomes. We recommend re-purifying the aldehyde by distillation if feasible or purchasing a new lot.
Q5: How can I prevent degradation of this compound during my experiments?
A5: To minimize degradation during experimental use:
-
Handle the compound under an inert atmosphere whenever possible (e.g., in a glove box or using Schlenk techniques).
-
Use solvents that are free of peroxides and dissolved oxygen.
-
Avoid contact with strong acids, bases, oxidizing agents, and reducing agents unless they are part of the planned reaction.[1]
-
Protect the reaction mixture from light, especially if the experiment is run over an extended period.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Pungent, rancid odor develops in the stored sample. | Oxidation: The aldehyde is oxidizing to 8-methylnonanoic acid due to exposure to air. | 1. Verify that the container is tightly sealed. 2. Purge the headspace of the container with an inert gas (Nitrogen or Argon) before resealing. 3. For future purchases, consider sourcing this compound stabilized with an antioxidant like BHT. 4. Confirm purity with GC-MS analysis before use. |
| The liquid has become viscous or contains a white precipitate. | Polymerization: Acid-catalyzed self-condensation is occurring. This can be initiated by acidic impurities, including the product of oxidation. | 1. Check the pH of the material if possible. 2. The material is likely unsuitable for most applications. The polymer can sometimes be reversed to the monomer by heating (cracking), but this is not recommended without proper expertise and equipment. 3. Ensure storage containers are clean and free of acidic residues. |
| Inconsistent results in a reaction using this compound. | Purity Degradation: The starting material contains varying levels of impurities (acid, polymer, water) affecting reaction kinetics or stoichiometry. | 1. Analyze the purity of the this compound lot using GC-MS or NMR spectroscopy. 2. If impurities are detected, purify the aldehyde by distillation under reduced pressure or acquire a new, high-purity batch. 3. Always use a fresh bottle or a properly stored aliquot for critical experiments. |
| Color of the material changes from colorless to yellow/brown. | Contamination or Advanced Degradation: The color change indicates the formation of multiple degradation byproducts or contamination. | 1. Do not use the material. 2. Review handling and storage procedures to identify potential sources of contamination. 3. Dispose of the material according to your institution's safety guidelines. |
Data Presentation: Stability Under Storage
The following table provides illustrative data on the stability of this compound under various storage conditions, based on typical degradation patterns of long-chain aliphatic aldehydes. The primary degradation product monitored is 8-methylnonanoic acid, formed via autoxidation.
Table 1: Illustrative Stability of this compound (% Purity by GC-MS)
| Storage Condition | Time = 0 | Time = 3 Months | Time = 6 Months | Time = 12 Months |
| 25°C, Exposed to Light & Air | 99.5% | 96.0% | 91.5% | 82.0% |
| 25°C, Dark, Airtight Container | 99.5% | 98.8% | 98.0% | 96.5% |
| 4°C, Dark, Airtight Container | 99.5% | 99.3% | 99.1% | 98.8% |
| 4°C, Dark, Airtight, with 0.1% BHT | 99.5% | >99.4% | >99.4% | 99.3% |
| 40°C, Dark, Airtight (Accelerated Study) | 99.5% | 95.5% | 90.2% | Not Recommended |
Note: This data is illustrative and intended to demonstrate relative stability. Actual results will vary based on initial purity, container type, and headspace volume.
Experimental Protocols
Protocol: Accelerated Stability Study of this compound
This protocol describes a method to assess the stability of this compound under accelerated conditions to predict its shelf life.
1. Materials and Equipment:
-
This compound (high purity, >99%)
-
Optional: BHT (Butylated Hydroxytoluene)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
-
2 mL amber glass vials with PTFE-lined screw caps
-
Calibrated stability chamber or oven set to 40°C ± 2°C
-
Inert gas (Nitrogen or Argon)
-
Analytical balance, micropipettes, and standard laboratory glassware
2. Sample Preparation:
-
In a controlled environment (e.g., under a nitrogen blanket), aliquot 1.0 mL of this compound into multiple amber glass vials.
-
For a stabilized sample set, prepare a stock solution of this compound containing 0.1% (w/w) BHT and aliquot 1.0 mL into a separate set of vials.
-
Purge the headspace of each vial with nitrogen gas for 30 seconds before tightly sealing the cap.
-
Prepare a sufficient number of vials to allow for triplicate analysis at each time point (e.g., 0, 1, 3, and 6 months).
3. Storage and Sampling:
-
Place the prepared vials into the 40°C stability chamber.
-
Designate one set of vials as the "Time 0" samples and analyze them immediately.
-
At each scheduled time point (e.g., 1, 3, and 6 months), remove three vials of the test sample (and three vials of the BHT-stabilized sample, if applicable) from the chamber.
-
Allow the vials to cool to room temperature before analysis.
4. Analytical Method (GC-MS):
-
Sample Preparation for Injection: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC-MS Parameters (Example):
-
Injector: Splitless, 250°C
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent DB-5ms)
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program: Initial temp 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peaks for this compound and the primary degradation product, 8-methylnonanoic acid, by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the purity of this compound at each time point using the area percent method.
-
Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100.
-
Visualizations
Caption: Diagram 1: Autoxidation Pathway of this compound.
Caption: Diagram 2: Workflow for Stability Testing.
Caption: Diagram 3: Troubleshooting Degradation Issues.
References
Optimizing reaction conditions for 8-Methylnonanal synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 8-Methylnonanal. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data tables to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthetic route for this compound involves:
-
Grignard Reaction: Synthesis of the precursor alcohol, 8-methylnonan-1-ol, via a Grignard reaction. A suitable approach is the reaction of isoamylmagnesium bromide with ethylene oxide.[1]
-
Oxidation: Oxidation of 8-methylnonan-1-ol to the desired aldehyde, this compound, using a mild oxidizing agent to prevent over-oxidation to a carboxylic acid.[2]
Q2: Which oxidation methods are recommended for converting 8-methylnonan-1-ol to this compound?
To achieve a high yield of this compound without significant formation of the corresponding carboxylic acid, mild oxidation methods are recommended. The two most common and reliable methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation . Both methods are known for their high selectivity for aldehydes.[3][4]
Q3: How can I purify the final product, this compound?
Purification of this compound can be effectively achieved by distillation . Due to the difference in boiling points between the aldehyde product and the starting alcohol or any non-volatile impurities, distillation allows for the isolation of the pure aldehyde.[5][6]
Q4: What are the main challenges in synthesizing this compound?
The main challenges include:
-
Grignard Reaction: Ensuring anhydrous conditions to prevent quenching of the Grignard reagent, and minimizing side reactions.[7]
-
Oxidation: Preventing the over-oxidation of the aldehyde to a carboxylic acid, which requires careful selection of the oxidizing agent and control of reaction conditions.[5][8]
-
Purification: Complete removal of the starting alcohol and any reaction byproducts to obtain high-purity this compound.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction for 8-methylnonan-1-ol Synthesis
| Possible Cause | Troubleshooting Steps |
| Presence of moisture | Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents (e.g., diethyl ether, THF). Handle all reagents under an inert atmosphere (nitrogen or argon).[7] |
| Poor quality of magnesium turnings | Use fresh, high-quality magnesium turnings. Activate the magnesium by crushing it, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[7] |
| Side reaction with the alkyl halide (Wurtz coupling) | Add the alkyl halide (isoamyl bromide) slowly to the magnesium turnings to maintain a low concentration of the alkyl halide. Ensure efficient stirring.[7] |
| Incorrect reaction temperature | The formation of the Grignard reagent is exothermic. Maintain a gentle reflux during its formation. The subsequent reaction with ethylene oxide should be carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[7] |
Issue 2: Low Yield or Over-oxidation in the Oxidation of 8-methylnonan-1-ol
| Possible Cause | Troubleshooting Steps |
| Over-oxidation to carboxylic acid | Use a mild and selective oxidizing agent such as Dess-Martin periodinane (DMP) or the conditions for a Swern oxidation.[3][4] Avoid using strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions.[9] |
| Incomplete reaction | Ensure the correct stoichiometry of the oxidizing agent. For DMP oxidation, use a slight excess (e.g., 1.1-1.5 equivalents). For Swern oxidation, ensure the correct sequence and stoichiometry of oxalyl chloride, DMSO, and triethylamine. Monitor the reaction progress using TLC or GC.[10][11] |
| Decomposition of the aldehyde | Aldehydes can be sensitive to air oxidation.[12] Work up the reaction promptly after completion and consider storing the purified product under an inert atmosphere. |
| Suboptimal reaction temperature | For Swern oxidation, it is crucial to maintain a low temperature (typically -78 °C) during the addition of reagents to avoid side reactions.[13] DMP oxidation is generally performed at room temperature.[3] |
Experimental Protocols
Protocol 1: Synthesis of 8-methylnonan-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Isoamyl bromide (1-bromo-3-methylbutane)
-
Anhydrous diethyl ether
-
Ethylene oxide
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Brine
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small volume of anhydrous diethyl ether. Add a small amount of isoamyl bromide to initiate the reaction (activation with iodine may be necessary). Once the reaction starts, add the remaining isoamyl bromide dissolved in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Slowly bubble gaseous ethylene oxide through the solution or add a solution of ethylene oxide in anhydrous diethyl ether dropwise. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.[1]
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Add 1 M hydrochloric acid to dissolve the magnesium salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude 8-methylnonan-1-ol can be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Swern Oxidation
Materials:
-
8-methylnonan-1-ol
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Activation of DMSO: Slowly add a solution of anhydrous DMSO in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.[14]
-
Addition of Alcohol: Add a solution of 8-methylnonan-1-ol in anhydrous DCM dropwise to the reaction mixture, again keeping the temperature at -78 °C. Stir for 30 minutes.
-
Formation of Aldehyde: Add triethylamine dropwise to the mixture. The reaction is typically exothermic, so maintain the temperature at -78 °C during the addition. After the addition, stir the reaction at -78 °C for 30 minutes and then allow it to warm to room temperature.[14]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 3: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
8-methylnonan-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: In a flask, dissolve 8-methylnonan-1-ol in anhydrous DCM.
-
Addition of DMP: Add Dess-Martin periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature. The reaction is typically stirred for 1-4 hours. Monitor the reaction progress by TLC.[3]
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Comparison of Oxidation Methods for this compound Synthesis
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Oxidizing Agent | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |
| Typical Yield | 85-95% | 90-98% |
| Reaction Temperature | -78 °C to room temperature | Room temperature |
| Reaction Time | 1-2 hours | 1-4 hours |
| Advantages | Inexpensive reagents, high yields | Mild conditions, high yields, simple work-up |
| Disadvantages | Requires low temperatures, formation of odorous dimethyl sulfide | Reagent is expensive and can be explosive under certain conditions |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Grignard reaction step.
Caption: Oxidation pathways of 8-methylnonan-1-ol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. chemistryguru.com.sg [chemistryguru.com.sg]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low recovery of 8-Methylnonanal during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low recovery of 8-Methylnonanal during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for low recovery of this compound?
Low recovery of this compound can be attributed to several factors, primarily its volatility and potential for degradation.[1] Key issues include evaporation during sample handling and preparation, thermal degradation if exposed to high temperatures, and incomplete extraction due to suboptimal choice of solvent or pH.[2] Additionally, interactions with the sample matrix can interfere with the extraction process.
Q2: How does the volatility of this compound affect its recovery?
This compound is a volatile organic compound, meaning it can easily evaporate at room temperature.[3] This can lead to significant sample loss during open-vial steps such as vortexing, centrifugation, and solvent evaporation. It is crucial to handle samples in sealed containers whenever possible and to use gentle heating during any concentration steps.
Q3: What is the ideal solvent for extracting this compound?
Q4: Can pH impact the extraction efficiency of this compound?
Yes, pH can be a critical factor, especially when using methods that involve chemical modification of the aldehyde. For instance, in the bisulfite extraction method, the formation of the water-soluble adduct is pH-dependent.[6] The regeneration of the aldehyde from the adduct requires a strongly basic pH (around 12).[4][5]
Q5: What are matrix effects and how can they be minimized for this compound analysis?
Matrix effects refer to the interference from other components in the sample, which can either suppress or enhance the signal of the analyte, leading to inaccurate quantification.[6][7] These effects are common in complex samples like biological fluids or environmental extracts.[6] To minimize matrix effects, it is essential to have an efficient sample cleanup protocol.[8] Techniques like solid-phase extraction (SPE) can provide high recovery and effective cleanup.[6] Another approach is to dilute the sample, though this may not be feasible for trace analysis.[6]
Troubleshooting Guides
Low Recovery of this compound
Low recovery is a frequent issue when working with volatile aldehydes. This guide will help you systematically troubleshoot and identify the root cause of the problem.
Troubleshooting Workflow for Low this compound Recovery
Caption: A flowchart to diagnose and resolve common causes of low this compound recovery.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Sodium Bisulfite
This method is effective for separating aldehydes from a mixture by forming a water-soluble bisulfite adduct.[4][5]
LLE with Sodium Bisulfite Workflow
Caption: Step-by-step workflow for the liquid-liquid extraction of this compound.
Detailed Steps:
-
Dissolution: Dissolve the sample containing this compound in a water-miscible solvent like dimethylformamide (DMF), which is particularly effective for aliphatic aldehydes.[5]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[4]
-
Extraction: Add deionized water and a non-polar organic solvent such as hexanes.[5] Shake the funnel again to partition the non-aldehyde components into the organic layer, while the this compound bisulfite adduct remains in the aqueous layer.
-
Layer Separation: Allow the layers to separate and drain the aqueous layer containing the adduct.
-
Aldehyde Regeneration: To recover the this compound, add an organic solvent like ethyl acetate to the aqueous layer in a clean separatory funnel. Slowly add a 50% sodium hydroxide solution until the pH of the aqueous layer reaches 12.[4]
-
Final Extraction and Cleanup: Shake the funnel to extract the regenerated this compound into the organic layer. Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and carefully concentrate the solvent to obtain the purified product.
Protocol 2: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that is well-suited for the extraction of volatile compounds like this compound from liquid or gaseous samples.[9]
SPME Workflow
Caption: General workflow for the SPME of volatile compounds like this compound.
Detailed Steps and Optimization:
-
Fiber Selection: Choose an appropriate SPME fiber. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatile and semi-volatile compounds.
-
Sample Preparation: Place the sample into a headspace vial and seal it. For liquid samples, the addition of salt can sometimes improve the extraction efficiency of volatile compounds.
-
Equilibration: Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes). Higher temperatures can increase the volatility of the analyte but may also lead to degradation.[2][10]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes). The optimal extraction time needs to be determined experimentally.
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a gas chromatograph (GC) for thermal desorption and analysis.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [4] |
| Molecular Weight | 156.27 g/mol | [4] |
| Boiling Point | 197 °C | [5] |
| Density | 0.816 ± 0.06 g/cm³ | [5] |
| Vapor Pressure | 1.55 mm Hg | [5] |
| Water Solubility | Insoluble | [11] |
| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, fixed oils | [4] |
Table 2: Comparison of Extraction Techniques for this compound
| Technique | Key Advantages | Key Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Simple, low cost, scalable.[6] | Can be labor-intensive, may form emulsions, requires organic solvents.[6] | Purifying larger quantities of this compound from mixtures. |
| Solid-Phase Microextraction (SPME) | Solventless, sensitive for volatile compounds, easily automated.[6][9] | Fiber-dependent, potential for carryover between samples.[6] | Trace analysis of this compound in complex matrices. |
| Solid-Phase Extraction (SPE) | High recovery and cleanup, can be automated.[6] | Higher cost, requires method development.[6] | Removing matrix interferences and concentrating the analyte. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Workup [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for solid-phase microextraction method development | Semantic Scholar [semanticscholar.org]
- 9. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Resolving co-eluting peaks with 8-Methylnonanal in chromatography
Welcome to our dedicated support hub for resolving complex chromatographic challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
This guide focuses on a common issue: resolving co-eluting peaks with 8-Methylnonanal, a branched-chain aldehyde frequently encountered in flavor, fragrance, and food matrix analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for this compound to co-elute with other compounds?
A1: Co-elution involving this compound typically arises from one or more of the following factors:
-
Similar Polarity and Boiling Point: Compounds with comparable physicochemical properties to this compound, such as other C9-C11 aldehydes (e.g., nonanal, decanal), ketones, and certain fatty acid methyl esters, are prone to co-elution on standard non-polar and mid-polar GC columns.
-
Inadequate Stationary Phase Selectivity: The chosen GC column may not provide sufficient selectivity to differentiate between this compound and other structurally similar analytes present in the sample.
-
Suboptimal Oven Temperature Program: A temperature ramp that is too fast can fail to provide the necessary resolution between closely eluting compounds.[1]
-
Column Overload: Injecting a sample that is too concentrated can lead to peak broadening and a loss of resolution.
-
Matrix Effects: Complex sample matrices, such as those in food or biological samples, can contain numerous compounds that may interfere with the separation of this compound.[2][3]
Q2: How can I confirm that a peak is not pure and contains a co-eluting compound with this compound?
A2: Even a symmetrical peak can hide a co-eluting compound. Here are some methods to assess peak purity:
-
Mass Spectrometry (MS): If using a GC-MS system, examine the mass spectrum across the peak. If the mass spectrum is not consistent from the upslope to the downslope of the peak, it indicates the presence of more than one compound. Look for unique ions that may belong to a suspected co-eluent.
-
High-Resolution Mass Spectrometry (HRMS): This technique can often distinguish between compounds with very similar masses.
-
Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate co-eluting peaks based on subtle differences in their mass spectra.
-
Varying Chromatographic Conditions: A change in the temperature program or the use of a column with a different stationary phase can often lead to the partial or complete separation of co-eluting peaks, confirming their presence.
Q3: Are there any specific challenges related to the chiral nature of this compound?
A3: Yes, this compound is a chiral molecule, meaning it exists as two enantiomers (mirror images). These enantiomers have identical physical properties in a non-chiral environment and will co-elute on standard achiral GC columns. To separate these enantiomers, a chiral stationary phase is required. This is particularly important in flavor and fragrance analysis, as enantiomers can have distinct sensory properties.[4]
Troubleshooting Guide: Resolving Co-elution of this compound and Decanal
This guide provides a systematic approach to resolving the co-elution of this compound and Decanal, a common challenge due to their similar boiling points and polarities.
Initial Assessment
Start by evaluating your current chromatographic data. A broad or shouldered peak at the expected retention time for this compound and Decanal suggests co-elution.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the co-elution of this compound and Decanal.
Detailed Troubleshooting Steps
-
Optimize Oven Temperature Program:
-
Action: Decrease the temperature ramp rate in the region where the two compounds elute. For example, if they elute around 150°C with a 10°C/min ramp, try reducing the ramp to 5°C/min or even 3°C/min in the 130-160°C range.
-
Rationale: A slower temperature increase allows for more interaction with the stationary phase, which can enhance separation.
-
-
Change GC Column:
-
Action: If optimizing the temperature program is insufficient, switch to a column with a different stationary phase. Since aldehydes can engage in dipole-dipole interactions, a more polar column is a good choice.
-
Rationale: A polar stationary phase, such as a polyethylene glycol (WAX) or a nitroterephthalic acid modified polyethylene glycol (FFAP) phase, will provide different selectivity compared to a non-polar or mid-polar phase, often leading to the separation of compounds with similar boiling points but different polarities.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Reduce the carrier gas flow rate.
-
Rationale: A lower flow rate increases the time the analytes spend in the column, allowing for more theoretical plates and potentially better resolution. However, be mindful that this will also increase the analysis time.
-
Experimental Protocols
Protocol 1: Standard GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound in a relatively simple matrix.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| MSD Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) |
Protocol 2: Optimized GC-MS Method for Resolving this compound and Decanal
This protocol utilizes a more polar column and an optimized temperature program for enhanced separation.
| Parameter | Setting |
| GC System | Agilent 7890B GC with 5977B MSD or equivalent |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 240°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Start at 60°C, hold for 2 min, ramp to 140°C at 20°C/min, then ramp to 220°C at 5°C/min, hold for 5 min |
| Carrier Gas | Helium at 1.2 mL/min |
| MSD Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) |
Chiral Separation of this compound Enantiomers
The separation of the (R)- and (S)-enantiomers of this compound is crucial for stereospecific analysis in flavor and fragrance applications.
Methodology
Chiral separation is achieved by using a GC column with a chiral stationary phase, typically a cyclodextrin derivative.
Caption: A streamlined workflow for the chiral separation of this compound enantiomers.
Recommended Chiral GC Column and Conditions
| Parameter | Setting |
| Column | Rt-βDEXsm (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Start at 50°C, hold for 1 min, ramp to 180°C at 2°C/min |
| Carrier Gas | Hydrogen at 80 cm/sec |
Note: The elution order of the enantiomers may vary depending on the specific chiral stationary phase used.
Quantitative Data Summary
The following table summarizes typical validation parameters for a GC-MS method for the quantification of this compound.[5][6][7]
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Specific experimental conditions may need to be optimized for your particular instrumentation and sample matrix.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. scitepress.org [scitepress.org]
- 7. hplc.sk [hplc.sk]
Preventing oxidation of 8-Methylnonanal during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 8-Methylnonanal during analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to oxidation?
A1: this compound is a long-chain aldehyde. Aldehydes are inherently susceptible to oxidation due to the presence of a reactive carbonyl group and an adjacent hydrogen atom. This structure makes them easily oxidized to carboxylic acids.[1][2][3] This oxidation can be initiated by exposure to air (autoxidation), light, and trace amounts of transition metals.[3][4]
Q2: What are the common signs of this compound oxidation in my sample analysis?
A2: Oxidation of this compound will lead to the formation of its corresponding carboxylic acid, 8-methylnonanoic acid. In a gas chromatography (GC) analysis, you might observe a decrease in the peak area of this compound and the appearance of a new, typically broader and later-eluting peak corresponding to the carboxylic acid. This can lead to inaccurate quantification and misinterpretation of results.
Q3: How can I prevent the oxidation of this compound during sample storage?
A3: Proper storage is critical. Analytical standards of volatile compounds like this compound should be stored at low temperatures, typically 2-8°C, in tightly sealed, amber glass vials to minimize exposure to light and air.[5] The headspace in the vial should be minimized to reduce the amount of available oxygen. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.
Q4: What are the best practices for handling this compound solutions to minimize oxidation?
A4: When preparing solutions, use deoxygenated solvents and work quickly to minimize air exposure. It is advisable to prepare standards and samples fresh whenever possible. If solutions need to be stored, even for a short period, they should be kept at a low temperature and protected from light.[6]
Troubleshooting Guide: Preventing Oxidation During Analysis
This guide addresses specific issues you might encounter during the analysis of this compound and provides solutions to mitigate oxidation.
| Problem | Potential Cause | Recommended Solution |
| Decreasing peak area of this compound over a sequence of injections. | Oxidation of the analyte in the autosampler vial. | Add a suitable antioxidant to the sample and standard solutions. Commonly used antioxidants include Butylated Hydroxytoluene (BHT) or Pyrogallol at a concentration of 10-100 µg/mL.[7][8] |
| Appearance of a broad, tailing peak after the this compound peak. | Formation of 8-methylnonanoic acid due to oxidation. This can also be caused by interaction of the polar aldehyde with active sites in the GC system. | 1. Confirm Oxidation: Analyze a freshly prepared standard with and without an antioxidant to see if the new peak is diminished. 2. Derivatization: Derivatize the aldehyde to a more stable form, such as a trimethylsilyl (TMS) ether or a methoxime derivative, prior to GC-MS analysis.[4][9][10][11] 3. Inlet Maintenance: Use a fresh, deactivated inlet liner and septum to minimize active sites that can promote degradation and peak tailing.[1][12] |
| Poor reproducibility of this compound quantification. | Inconsistent oxidation rates between samples and standards. | Ensure that both samples and standards are treated identically. This includes using the same solvent, adding the same concentration of antioxidant to both, and analyzing them in a timely manner. |
| No peak detected for this compound. | Complete degradation of the analyte due to severe oxidative conditions or sample matrix effects. | 1. Review Sample Preparation: Ensure that the sample preparation and extraction procedure does not involve harsh conditions (e.g., high temperatures, extreme pH) that could accelerate oxidation. 2. Use Derivatization: Derivatization can protect the aldehyde functionality from degradation during sample preparation and analysis.[3][9] 3. Matrix Matched Standards: If the sample matrix is complex, prepare standards in a similar matrix to account for any matrix-induced degradation. |
Experimental Protocols
Protocol 1: Addition of Antioxidant to this compound Solutions
This protocol describes the preparation of this compound standards and samples with an antioxidant to prevent oxidation.
Materials:
-
This compound analytical standard
-
Butylated Hydroxytoluene (BHT) or Pyrogallol
-
High-purity solvent (e.g., hexane, dichloromethane)
-
Amber glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Prepare Antioxidant Stock Solution:
-
Dissolve 10 mg of BHT or Pyrogallol in 10 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
-
Prepare this compound Standard with Antioxidant:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the chosen solvent.
-
To prepare working standards, dilute the this compound stock solution to the desired concentrations.
-
For each working standard, add the antioxidant stock solution to achieve a final antioxidant concentration of 10-100 µg/mL. For example, to a 1 mL standard, add 10-100 µL of a 1 mg/mL antioxidant stock solution.
-
-
Prepare Sample with Antioxidant:
-
After sample extraction and prior to analysis, add the antioxidant stock solution to the sample extract to achieve a final concentration of 10-100 µg/mL.
-
-
Storage:
-
Store all solutions at 2-8°C in tightly sealed amber vials.
-
Protocol 2: Derivatization of this compound for GC-MS Analysis
This protocol outlines a two-step derivatization process involving methoximation followed by silylation to enhance the stability and chromatographic performance of this compound.[11]
Materials:
-
Sample containing this compound (dried extract)
-
Methoxamine hydrochloride (MOX) reagent (20 mg/mL in pyridine)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Methoximation of the Ketone Group:
-
To the dried sample extract in a reaction vial, add 100 µL of the MOX reagent solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 60 minutes.
-
Allow the vial to cool to room temperature.
-
-
Silylation of the Carboxylic Acid Group (if present) and other active hydrogens:
-
Add 100 µL of BSTFA with 1% TMCS to the cooled vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Visualizations
Caption: Workflow for preventing oxidation of this compound during analysis.
Caption: Derivatization pathway for this compound.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. cpachem.com [cpachem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. 连苯三酚 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. assaytech.com [assaytech.com]
- 7. Analysis of the antioxidant butylated hydroxytoluene (BHT) in water by means of solid phase extraction combined with GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Minimizing by-product formation in 8-Methylnonanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Methylnonanal. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic strategies for producing this compound are:
-
Oxidation of 8-Methylnonan-1-ol: This involves the conversion of the primary alcohol to the corresponding aldehyde using a suitable oxidizing agent.
-
Hydroformylation of a branched C9 alkene: Typically, this involves the reaction of 7-methyl-1-octene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a metal catalyst.
Q2: What are the most common by-products observed in the synthesis of this compound?
A2: By-product formation is dependent on the chosen synthetic route:
-
Oxidation of 8-Methylnonan-1-ol:
-
Over-oxidation to 8-methylnonanoic acid: This is a common issue with strong oxidizing agents.[1][2]
-
Formation of esters: If the reaction is not entirely anhydrous, the aldehyde product can react with any remaining alcohol to form an ester.
-
Side products from the oxidizing agent: For example, the Swern oxidation produces foul-smelling dimethyl sulfide, carbon monoxide, and carbon dioxide.[3] Pyridinium chlorochromate (PCC) reactions produce a tar-like chromium by-product.[4]
-
-
Hydroformylation of 7-methyl-1-octene:
-
Isomeric aldehydes: The primary by-products are other C10 aldehyde isomers, such as 2,7-dimethyl-octanal, due to the catalyst adding the formyl group to a different carbon of the alkene. Achieving high regioselectivity for the desired branched aldehyde is a key challenge.[5][6][7]
-
Alkane formation: Hydrogenation of the starting alkene (7-methyl-1-octene) to 2-methylnonane can occur.[8]
-
Alcohol formation: Reduction of the aldehyde product to 8-methylnonan-1-ol can also be a side reaction.[8]
-
Isomerization of the starting alkene: The catalyst can isomerize the starting terminal alkene to internal alkenes, which can then undergo hydroformylation to produce a mixture of different aldehydes.[8]
-
Q3: How can I purify this compound from the reaction mixture?
A3: Purification strategies depend on the impurities present:
-
Distillation: Fractional distillation is often effective for separating this compound from by-products with different boiling points.
-
Column Chromatography: Silica gel chromatography can be used to separate the aldehyde from both more and less polar impurities.
-
Bisulfite Adduct Formation: Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct. This adduct can then be isolated, and the aldehyde can be regenerated by treatment with a base.
Troubleshooting Guides
Route 1: Oxidation of 8-Methylnonan-1-ol
This section provides troubleshooting for common issues encountered during the oxidation of 8-methylnonan-1-ol to this compound. Below is a comparison of common oxidation methods.
Table 1: Comparison of Oxidation Methods for 8-Methylnonan-1-ol
| Method | Common By-products | Advantages | Disadvantages | Typical Yields |
| Swern Oxidation | Dimethyl sulfide, carbon monoxide, carbon dioxide, triethylammonium chloride, Pummerer rearrangement products if the temperature is not controlled.[3] | Mild reaction conditions, high yields, wide functional group tolerance, generally stops at the aldehyde.[1][3] | Requires cryogenic temperatures (-78 °C), produces a foul odor, requires careful handling of reagents.[1] | High (often >90%) |
| Dess-Martin Periodinane (DMP) Oxidation | Iodinane by-products, acetic acid. | Mild conditions (room temperature), high yields, short reaction times, high chemoselectivity.[9][10][11] | Reagent can be explosive, relatively expensive, can be difficult to remove by-products on a large scale.[9] | High (often >90%)[12] |
| Pyridinium Chlorochromate (PCC) Oxidation | Chromium (IV) species (tar-like), pyridinium hydrochloride. Over-oxidation to carboxylic acid if water is present.[2][4] | Readily available and stable reagent, generally stops at the aldehyde in anhydrous conditions.[2] | Chromium is toxic, can be acidic (requiring buffers for sensitive substrates), workup can be difficult.[1][4] | Good to high (70-90%) |
Troubleshooting Common Issues in Oxidation Reactions:
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive oxidizing agent. | Use a fresh batch of the oxidizing agent. For Swern, ensure the oxalyl chloride and DMSO are pure and anhydrous. |
| Incomplete reaction. | Increase reaction time or slightly increase the temperature (if the method allows). Monitor the reaction by TLC. | |
| Poor quality starting material. | Ensure the 8-methylnonan-1-ol is pure and dry. | |
| Formation of 8-Methylnonanoic Acid (Over-oxidation) | Presence of water in the reaction mixture (especially with PCC).[2] | Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Oxidizing agent is too strong or reaction conditions are too harsh. | Switch to a milder oxidizing agent (e.g., DMP or Sworn). Ensure the reaction temperature is controlled. | |
| Difficult Product Isolation/Purification | Tar-like by-products from PCC oxidation.[4] | Add celite or silica gel to the reaction mixture before filtration to adsorb the chromium salts. |
| Iodinane by-products from DMP oxidation are difficult to remove. | Quench the reaction with a saturated solution of sodium thiosulfate and wash the organic layer with it. Filtration through a plug of silica gel can also be effective. | |
| Foul odor from Swern oxidation by-products. | Work in a well-ventilated fume hood. Quench the reaction carefully and wash glassware with bleach to oxidize the dimethyl sulfide. |
Route 2: Hydroformylation of 7-methyl-1-octene
This section addresses common challenges in the synthesis of this compound via the hydroformylation of 7-methyl-1-octene.
Troubleshooting Common Issues in Hydroformylation:
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Aldehydes | Inactive catalyst. | Use a fresh, properly activated catalyst. Ensure the catalyst is not poisoned by impurities in the substrate or syngas. |
| Suboptimal reaction conditions (temperature, pressure). | Optimize the reaction temperature and pressure. Higher temperatures and pressures generally increase the reaction rate but may affect selectivity. | |
| Poor quality syngas. | Use high-purity carbon monoxide and hydrogen. | |
| Low Regioselectivity (High percentage of isomeric aldehydes) | Incorrect catalyst or ligand. | The choice of ligand is crucial for controlling regioselectivity. For branched aldehydes, specific phosphine or phosphite ligands are often required.[5][6][7] |
| Suboptimal reaction conditions. | Vary the temperature, pressure, and CO:H₂ ratio. Lower temperatures and higher CO partial pressures can sometimes favor the formation of branched isomers. | |
| Isomerization of the starting alkene. | Use a catalyst system that minimizes alkene isomerization. Alternatively, starting with an internal alkene can sometimes lead to higher selectivity for a specific branched aldehyde. | |
| High Percentage of Alkane By-product (Hydrogenation) | High H₂ partial pressure. | Lower the partial pressure of hydrogen in the syngas mixture. |
| Catalyst favors hydrogenation. | Select a catalyst with lower hydrogenation activity. | |
| High Percentage of Alcohol By-product (Reduction) | High H₂ partial pressure and/or high temperature. | Lower the hydrogen partial pressure and/or the reaction temperature. |
Experimental Protocols
General Protocol for Swern Oxidation of 8-Methylnonan-1-ol
Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions and scale.
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 8-methylnonan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by flash column chromatography or distillation.
General Protocol for Dess-Martin Periodinane (DMP) Oxidation of 8-Methylnonan-1-ol
Disclaimer: This is a general procedure and should be adapted and optimized for your specific laboratory conditions and scale.
-
To a solution of 8-methylnonan-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid by-products dissolve.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.[12]
General Protocol for Hydroformylation of 7-methyl-1-octene
Disclaimer: This is a representative procedure and requires specialized high-pressure equipment. Conditions must be carefully optimized for the specific catalyst and ligand system used.
-
In a high-pressure autoclave, charge the rhodium catalyst precursor (e.g., Rh(acac)(CO)₂) and the appropriate phosphine or phosphite ligand in a suitable solvent (e.g., toluene).
-
Seal the autoclave and purge several times with nitrogen, followed by syngas (CO/H₂).
-
Add the substrate, 7-methyl-1-octene.
-
Pressurize the reactor to the desired pressure with syngas (e.g., 20-100 bar) and heat to the desired temperature (e.g., 80-120 °C).
-
Maintain the reaction under constant pressure and temperature with vigorous stirring for the desired time (e.g., 4-24 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by GC or GC-MS to determine the conversion and selectivity.
-
Remove the solvent under reduced pressure and purify the resulting this compound by distillation or column chromatography.
Visualizations
Caption: Synthetic Routes to this compound.
Caption: Common By-products in this compound Synthesis.
Caption: General Troubleshooting Workflow for Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.qub.ac.uk [pure.qub.ac.uk]
- 7. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 9. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Enhancing the Resolution of 8-Methylnonanal Isomers in Gas Chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in enhancing the chromatographic resolution of 8-Methylnonanal isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving this compound isomers by gas chromatography (GC)?
A1: this compound is a chiral molecule, meaning it exists as two enantiomers (R- and S-isomers) that are non-superimposable mirror images of each other. These enantiomers have identical physical properties such as boiling point and polarity, making their separation on standard, non-chiral GC columns extremely difficult, often resulting in co-elution. Positional isomers, if present, may also have very similar boiling points, further complicating the separation.
Q2: What type of GC column is recommended for the separation of this compound enantiomers?
A2: For the separation of enantiomers, a chiral stationary phase (CSP) is essential.[1][2][3] Cyclodextrin-based columns are highly effective for this purpose.[1] Specifically, derivatized β-cyclodextrin and γ-cyclodextrin stationary phases have shown great utility in resolving a wide range of chiral compounds.[1] The choice between different cyclodextrin derivatives will depend on the specific interactions required to achieve separation.
Q3: Can I resolve this compound isomers on a non-chiral column?
A3: While resolving enantiomers on a non-chiral column is not feasible, you may be able to separate positional or structural isomers if they have sufficiently different boiling points. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points and can be effective for some isomer separations.[4] However, for enantiomeric resolution, a chiral column is mandatory.
Q4: How does the temperature program affect the resolution of this compound isomers?
A4: The temperature program is a critical parameter for optimizing resolution. A slower temperature ramp rate generally provides better separation by allowing more time for the analytes to interact with the stationary phase.[5][6] For closely eluting isomers, starting with a lower initial oven temperature can also improve resolution, especially for early-eluting peaks.[5][7] It is crucial to find a balance, as excessively low temperatures can lead to long analysis times and peak broadening.[6]
Q5: What is the impact of carrier gas flow rate on isomer separation?
A5: The linear velocity of the carrier gas significantly influences column efficiency and, consequently, resolution. Operating at the optimal flow rate for the chosen carrier gas (e.g., helium or hydrogen) will minimize band broadening and maximize peak separation.[8] Hydrogen often provides better efficiency at higher linear velocities, which can lead to faster analysis times without sacrificing resolution.
Troubleshooting Guides
This section addresses common issues encountered during the GC analysis of this compound isomers.
Problem: Poor or No Resolution of Isomeric Peaks (Co-elution)
Potential Cause 1: Inappropriate GC Column
-
Suggested Solution: For enantiomers, ensure you are using a chiral stationary phase (e.g., a cyclodextrin-based column). If you are separating positional isomers, a high-resolution non-polar or mid-polar column may be sufficient if their boiling points differ.
Potential Cause 2: Sub-optimal Temperature Program
-
Suggested Solution:
-
Decrease the initial oven temperature.
-
Reduce the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).[7]
-
Incorporate an isothermal hold at a temperature where the isomers begin to elute.
-
Potential Cause 3: Incorrect Carrier Gas Flow Rate
-
Suggested Solution: Optimize the carrier gas flow rate to achieve the best column efficiency. This can be determined experimentally by performing a van Deemter analysis or by setting the flow to the manufacturer's recommended optimum for your column dimensions.
Potential Cause 4: Column Overload
-
Suggested Solution: Reduce the injection volume or dilute the sample.[9] Overloading the column can lead to peak fronting or broadening, which deteriorates resolution.
Problem: Tailing Peaks for this compound
Potential Cause 1: Active Sites in the System
-
Suggested Solution: Aldehyd groups can be prone to interaction with active sites in the injector liner, column, or detector.
-
Use a deactivated inlet liner.
-
Ensure the column is properly conditioned and has not been degraded by oxygen or contaminants.
-
Trim the first few centimeters of the column if it has become contaminated.
-
Potential Cause 2: Incompatible Solvent
-
Suggested Solution: Ensure the sample is dissolved in a high-purity, volatile solvent that is compatible with the stationary phase.[9][10]
Problem: Irreproducible Retention Times
Potential Cause 1: Leaks in the System
-
Suggested Solution: Check for leaks at the injector, column connections, and septum using an electronic leak detector.
Potential Cause 2: Fluctuations in Gas Flow or Oven Temperature
-
Suggested Solution:
-
Ensure the gas regulators are providing a stable pressure.
-
Verify that the GC oven temperature is stable and calibrated.
-
Potential Cause 3: Inconsistent Sample Injection
-
Suggested Solution: If using manual injection, ensure a consistent and rapid injection technique. For autosamplers, check for any mechanical issues.
Experimental Protocols
Below are detailed methodologies for the GC analysis of this compound based on established methods.
Protocol 1: Chiral Separation on a Polar Column
This protocol is adapted from a method used for the analysis of volatile compounds in natural products.[11]
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID)
-
Column: TC-WAX (polar, polyethylene glycol stationary phase), 60 m x 0.25 mm I.D., 0.25 µm film thickness[11]
-
Carrier Gas: Helium[11]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio)
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent such as hexane or dichloromethane to a concentration of approximately 10-100 µg/mL.[12][13]
Protocol 2: Isomer Separation on a Non-Polar Column
This protocol is suitable for the separation of structural or positional isomers of this compound based on boiling point differences.[14]
-
Instrumentation: Gas Chromatograph with Mass Spectrometer (MS) or FID
-
Column: Ultra-2 (non-polar, 5% phenyl-methylpolysiloxane), 50 m x 0.25 mm I.D., 0.32 µm film thickness[14]
-
Carrier Gas: Helium[14]
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C (FID) or MS transfer line at 280°C
-
Oven Temperature Program:
-
Injection: 1 µL, split injection
-
Sample Preparation: Prepare the sample as described in Protocol 1.
Data Presentation
The following tables summarize key GC parameters for the analysis of this compound.
Table 1: GC Column and Temperature Program Parameters
| Parameter | Method 1 (Chiral Separation) | Method 2 (Isomer Separation) |
| Column Phase | TC-WAX (Polar)[11] | Ultra-2 (Non-Polar)[14] |
| Length | 60 m[11] | 50 m[14] |
| Internal Diameter | 0.25 mm[11] | 0.25 mm[14] |
| Film Thickness | 0.25 µm | 0.32 µm[14] |
| Carrier Gas | Helium[11] | Helium[14] |
| Initial Temp. | 40°C[11] | 50°C[14] |
| Initial Hold | 3 min[11] | - |
| Ramp Rate | 3°C/min[11] | 2°C/min[14] |
| Final Temp. | 230°C[11] | 270°C[14] |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in the GC analysis of this compound isomers.
Caption: Troubleshooting workflow for co-eluting this compound isomers.
Caption: Troubleshooting guide for peak tailing in this compound analysis.
References
- 1. gcms.cz [gcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. This compound [webbook.nist.gov]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 14. This compound [webbook.nist.gov]
Validation & Comparative
Unambiguous Structure Confirmation of 8-Methylnonanal: A 2D NMR Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For compounds like 8-Methylnonanal, a branched-chain aliphatic aldehyde, confirming the exact arrangement of atoms is critical for understanding its chemical and biological properties. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous through-bond connectivity. This guide provides a detailed comparison of 2D NMR with other analytical methods for the structural confirmation of this compound, supported by predicted spectral data and detailed experimental protocols.
Superiority of 2D NMR for Structural Elucidation
While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy offer valuable clues, they often fall short in definitively distinguishing between isomers.
-
Infrared (IR) Spectroscopy: IR spectroscopy is adept at identifying functional groups. For this compound, it would clearly show a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically between 1720-1740 cm⁻¹, and characteristic C-H stretching vibrations for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[1][2] However, IR spectroscopy cannot provide information about the carbon skeleton's connectivity, making it insufficient to differentiate this compound from its other methylnonanal isomers.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of a compound and information about its fragmentation patterns. For this compound (C₁₀H₂₀O), the molecular ion peak would be observed at m/z 156.[3] Characteristic fragmentation patterns for aliphatic aldehydes, such as α-cleavage and McLafferty rearrangement, would also be present.[4][5] While these fragments can suggest the presence of a branched structure, they often do not provide enough information to pinpoint the exact location of the methyl group along the nonanal chain without extensive analysis and comparison with standards.
-
2D NMR Spectroscopy: In contrast, 2D NMR techniques, such as COSY, HSQC, and HMBC, provide a detailed map of the molecule's bonding network. These methods allow for the direct observation of correlations between nuclei, providing irrefutable evidence of the atomic connectivity and thus, the definitive structure.
Confirmation of this compound Structure using 2D NMR
To illustrate the power of 2D NMR, we will use predicted ¹H and ¹³C NMR data for this compound. The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Structure and numbering of this compound.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts for this compound are summarized in the table below.
| Carbon No. | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | 202.9 | H1 | 9.76 | t |
| 2 | 43.9 | H2 | 2.41 | dt |
| 3 | 22.1 | H3 | 1.62 | m |
| 4 | 29.2 | H4 | 1.30 | m |
| 5 | 29.4 | H5 | 1.28 | m |
| 6 | 27.2 | H6 | 1.15 | m |
| 7 | 38.9 | H7 | 1.51 | m |
| 8 | 27.9 | H8 | 0.86 | d |
| 9 | 22.5 | H9 | 0.86 | d |
| 10 | 22.5 | H10 | 0.86 | d |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound.
2D NMR Correlation Analysis
1. COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
A cross-peak between the aldehyde proton H1 (δ 9.76) and the H2 protons (δ 2.41) would confirm their adjacent positions.
-
Correlations would be observed sequentially down the carbon chain: H2 with H3, H3 with H4, H4 with H5, H5 with H6, H6 with H7, and H7 with H8.
-
A key correlation would be between the H8 methine proton and the H9/H10 methyl protons, confirming the isopropyl group at the end of the chain.
2. HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.
-
The aldehyde proton H1 (δ 9.76) would show a correlation to the C1 carbon (δ 202.9).
-
Each set of methylene protons (H2-H7) would correlate to their respective carbons (C2-C7).
-
The H8 proton would correlate to C8, and the H9/H10 protons would correlate to C9/C10, confirming the assignments of the isopropyl group.
3. HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for determining the overall carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds away.
-
Crucial for Aldehyde Placement: The aldehyde proton H1 (δ 9.76) would show correlations to C2 and C3, confirming its position at the end of the chain.
-
Confirming the Main Chain: Protons on each carbon would show correlations to their neighboring carbons. For example, H2 protons would show correlations to C1, C3, and C4.
-
Pinpointing the Branch: The most critical correlations for confirming the "8-methyl" position would be from the H9/H10 methyl protons (δ 0.86). These protons would show correlations to C7, C8, and the other methyl carbon, definitively placing the isopropyl group at the C8 position.
Experimental Protocols
The following are typical experimental parameters for acquiring 2D NMR spectra of an aliphatic aldehyde like this compound.
| Parameter | COSY | HSQC | HMBC |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K |
| ¹H Frequency | 400 MHz | 400 MHz | 400 MHz |
| ¹³C Frequency | 100 MHz | 100 MHz | 100 MHz |
| Pulse Program | cosygpqf | hsqcedetgpsp | hmbcgplpndqf |
| Number of Scans | 2-4 | 2-4 | 8-16 |
| ¹H Spectral Width | 10-12 ppm | 10-12 ppm | 10-12 ppm |
| ¹³C Spectral Width | 220 ppm | 160 ppm | 220 ppm |
| Relaxation Delay | 1.5-2.0 s | 1.5-2.0 s | 1.5-2.0 s |
Table 2: Typical 2D NMR Experimental Parameters.
Workflow for Structure Confirmation
The logical workflow for confirming the structure of this compound using 2D NMR is depicted in the following diagram.
Conclusion
For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy is the superior analytical technique. While IR and MS provide valuable preliminary data, they cannot definitively establish the precise isomeric structure. The combination of COSY, HSQC, and HMBC experiments provides a complete and detailed picture of the molecular connectivity, allowing for the unequivocal assignment of the this compound structure. This level of certainty is paramount in research and development where a deep understanding of molecular structure is essential for predicting and interpreting chemical and biological activity.
References
A Comparative Analysis of 8-Methylnonanal and Other Aliphatic Aldehydes for Researchers and Drug Development Professionals
In the landscape of chemical biology and drug development, aliphatic aldehydes represent a class of reactive carbonyl compounds with diverse biological activities. This guide provides a detailed comparison of 8-Methylnonanal, a branched-chain aldehyde, with other linear aliphatic aldehydes, namely Nonanal, Decanal, and Octanal. This objective analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in understanding the nuanced differences in their physicochemical properties, biological activities, and toxicological profiles.
Physicochemical Properties: A Comparative Overview
The structural differences between the branched-chain this compound and its linear counterparts influence their physical properties. The following table summarizes key physicochemical data for these aldehydes.
| Property | This compound | Nonanal | Decanal | Octanal |
| Molecular Formula | C₁₀H₂₀O | C₉H₁₈O | C₁₀H₂₀O | C₈H₁₆O |
| Molecular Weight ( g/mol ) | 156.27 | 142.24 | 156.27 | 128.21 |
| Boiling Point (°C) | 197 | 191-193 | 207-209 | 171 |
| Density (g/mL) | ~0.816 (Predicted) | ~0.827 | ~0.830 | ~0.821 |
| Water Solubility | 151.8 mg/L @ 25°C (estimated) | Insoluble (<1 mg/mL) | Practically insoluble | Slightly soluble |
Biological Activity and Toxicological Profile
Aliphatic aldehydes are known for their broad-spectrum biological activities, including antimicrobial and antioxidant effects. However, their reactivity also contributes to their cytotoxicity.
Comparative Biological Activity
-
This compound : Primarily recognized as a flavor compound found in orange essence oil. Specific data on its biological activity in a therapeutic context is limited.
-
Nonanal : Has been shown to promote the proliferation of human hair follicle dermal papilla cells, suggesting a potential role in hair growth. It also exhibits antifungal activity against pathogens like Aspergillus flavus.
-
Decanal : Demonstrates significant antifungal activity against citrus postharvest pathogens. It also possesses antioxidant and antimicrobial properties.
-
Octanal : Exhibits antioxidant, anti-inflammatory, and antiviral activities. It has shown potent antifungal effects and cytotoxicity against HeLa cells.
Comparative Toxicology
The toxicological data for these aldehydes are crucial for assessing their potential as drug candidates or their impact on biological systems.
| Compound | Test Organism | Route of Administration | LD50/IC50 | Reference |
| Nonanal | Rat | Oral | >5000 mg/kg | |
| Rabbit | Dermal | >5000 mg/kg | ||
| Decanal | HeLa Cells | In vitro | < 20 µg/mL | |
| Octanal | HeLa Cells | In vitro | 3.5 µg/mL | |
| Rat | Oral | 5630 mg/kg | ||
| Rabbit | Dermal | 6350 mg/kg | ||
| This compound | - | - | Data not available | - |
Note: The absence of specific LD50 or IC50 data for this compound necessitates careful consideration and further investigation before its use in biological applications.
Involvement in Cellular Signaling Pathways
Aliphatic aldehydes, due to their electrophilic nature, can interact with cellular nucleophiles like proteins and DNA, thereby modulating various signaling pathways. Chronic exposure to certain aldehydes has been linked to the activation of stress-response pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to inflammation, cell survival, and apoptosis.
The enzyme Aldehyde Dehydrogenase 2 (ALDH2) plays a critical role in detoxifying aldehydes. Upregulation of ALDH2 can suppress the activation of MAPK and NF-κB pathways by reducing the cellular aldehyde load. Conversely, the accumulation of aldehydes due to ALDH2 deficiency can lead to the activation of these pro-inflammatory and apoptotic pathways.
Below is a generalized diagram illustrating the potential impact of aliphatic aldehydes on these key signaling pathways.
Caption: Generalized signaling cascade initiated by aliphatic aldehydes.
Experimental Protocols
To facilitate further research, this section outlines standardized methodologies for key experiments cited in the comparison of these aldehydes.
Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of aliphatic aldehydes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for a standard MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the aliphatic aldehydes in the appropriate cell culture medium. Remove the old medium from the wells and add the aldehyde solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the aldehydes).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of aliphatic aldehydes against various microorganisms.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Preparation of Aldehydes: Prepare a stock solution of each aldehyde in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (broth with inoculum, no aldehyde) and a negative control (broth only).
-
Incubation: Incubate the plate under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the aldehyde at which no visible growth of the microorganism is observed.
Conclusion
This comparative guide highlights the key differences between this compound and the linear aliphatic aldehydes Nonanal, Decanal, and Octanal. While they share some general characteristics as aliphatic aldehydes, their specific physicochemical properties, biological activities, and toxicological profiles vary. The branched structure of this compound results in a slightly lower boiling point compared to its linear isomer, Decanal.
For researchers and drug development professionals, the available data suggests that linear aldehydes like Decanal and Octanal have demonstrated notable antimicrobial and cytotoxic activities, warranting further investigation for potential therapeutic applications. Nonanal's effect on hair follicle cells also presents an interesting avenue for research. The biological activity of this compound remains largely unexplored in the context of drug development, and the absence of toxicological data underscores the need for comprehensive safety assessments before considering it for such applications. The provided experimental protocols offer a starting point for conducting these crucial evaluations. Future research should focus on elucidating the specific mechanisms of action and signaling pathways affected by these individual aldehydes to fully understand their therapeutic potential and toxicological risks.
A Comparative Guide to the Validation of Analytical Methods for 8-Methylnonanal Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 8-Methylnonanal: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization. This compound is a branched-chain aldehyde that can be a relevant volatile organic compound in various matrices, including food, biological, and environmental samples. Accurate and precise quantification of this analyte is crucial for quality control, safety assessment, and research purposes.
This document outlines the performance characteristics of these two predominant methods, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable technique for their specific analytical needs. While specific validation data for this compound is limited in publicly available literature, the performance data presented here is based on validated methods for structurally similar long-chain aliphatic aldehydes, providing a reliable reference.
Method Performance Comparison
The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the typical performance characteristics for the analysis of this compound using GC-MS and HPLC-UV.
| Performance Parameter | Headspace SPME-GC-MS (with PFBHA Derivatization) | HPLC-UV (with DNPH Derivatization) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 0.1 µg/L | 0.1 - 5 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 0.5 µg/L | 0.5 - 20 µg/L |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (Recovery %) | 80 - 120% | 85 - 115% |
| Selectivity | Very High (Mass Spectrometry) | Moderate to High |
| Typical Run Time | 20 - 40 minutes | 15 - 30 minutes |
| Sample Throughput | Moderate (SPME is time-consuming) | High (with autosampler) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of these analytical methods.
Method 1: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) with PFBHA Derivatization
This method is highly sensitive and selective for volatile aldehydes like this compound, making it suitable for trace-level analysis in complex matrices. Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) enhances the volatility and chromatographic properties of the aldehyde.
Sample Preparation & Derivatization:
-
Place a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated analog of a similar aldehyde).
-
For aqueous samples, add salt (e.g., NaCl) to increase the volatility of the analyte.
-
Add the PFBHA derivatizing agent. The reaction can be performed directly in the sample matrix or by exposing the SPME fiber to the headspace containing both the analyte and the derivatizing agent vapor.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for derivatization and equilibration.
HS-SPME Conditions:
-
SPME Fiber: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB)
-
Extraction Type: Headspace
-
Extraction Temperature: 60°C
-
Extraction Time: 30 minutes
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Mass Spectrometer: Agilent 5977B or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative to enhance sensitivity.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) with DNPH Derivatization
This method is a robust and widely used technique for the quantification of aldehydes. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) produces a stable hydrazone derivative that can be readily detected by UV absorbance.[1]
Sample Preparation & Derivatization:
-
Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile for liquid samples, or solvent extraction for solid samples).
-
Add an appropriate internal standard.
-
To the extract, add a solution of DNPH in an acidic medium (e.g., phosphoric acid in acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a sufficient time (e.g., 30-60 minutes) to ensure complete derivatization.
-
The resulting solution containing the this compound-DNPH derivative can be directly injected or further purified using solid-phase extraction (SPE) if the matrix is complex.
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 50%) and increase to a higher concentration (e.g., 95%) over the run.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm (the characteristic absorbance maximum for DNPH derivatives).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the two analytical methods described.
Caption: Workflow for this compound quantification by HS-SPME-GC-MS.
Caption: Workflow for this compound quantification by HPLC-UV.
Signaling Pathways and Logical Relationships
The choice between GC-MS and HPLC-UV for this compound analysis depends on a logical assessment of analytical requirements.
Caption: Decision tree for selecting an analytical method for this compound.
References
The Subtle Signature: A Comparative Analysis of 8-Methylnonanal in Orange Species
For researchers, scientists, and professionals in drug development, understanding the nuanced composition of natural products is paramount. This guide provides a comparative overview of 8-Methylnonanal, a branched-chain aldehyde contributing to the characteristic aroma of oranges, across different species. While a direct quantitative comparison of this compound is not extensively documented in publicly available literature, this report synthesizes existing data on aldehyde distribution in citrus, outlines standard analytical methodologies, and presents the theoretical biosynthetic pathway.
Quantitative Data on Aldehydes in Orange Species
While specific comparative data for this compound is limited, the following table summarizes the presence of various aliphatic aldehydes identified in different orange species and related citrus fruits. This provides a broader context for the distribution of this class of compounds. It is established that this compound is a flavor compound found in orange essence oil.[1]
| Aldehyde | Sweet Orange (Citrus sinensis) | Bitter Orange (Citrus aurantium) | Navel Orange | Valencia Orange | Mandarin (Citrus reticulata) | Pummelo (Citrus maxima) |
| This compound | Present (specific comparative data limited) | Data not available | Data not available | Data not available | Data not available | Data not available |
| Hexanal | Present | Present | Present | Present | Present | Present |
| Octanal | Present | Present | Present | Present | Present | Present |
| Nonanal | Present | Present | Present | Present | Present | Present |
| Decanal | Present | Present | Present | Present | Present | Present |
| Dodecanal | Present | Present | Data not available | Present | Data not available | Data not available |
| Linalool | Present | Present | Present | Present | Present | Present |
Note: "Present" indicates that the compound has been identified in the respective species in scientific literature. The absence of "Present" does not definitively mean the compound is absent, but rather that data was not found in the reviewed sources. Quantitative levels of these aldehydes vary significantly based on cultivar, maturity, and processing methods.
Experimental Protocols
The analysis of volatile compounds like this compound in citrus fruits typically involves the following key steps:
Sample Preparation and Extraction
-
Method: Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique for the extraction of volatile and semi-volatile compounds from citrus juices and essential oils.[2][3]
-
Procedure:
-
A small sample of orange juice or essential oil is placed in a sealed vial.
-
The sample is gently heated to encourage the release of volatile compounds into the headspace (the gas phase above the sample).
-
A fused-silica fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace.
-
Volatile analytes adsorb onto the fiber.
-
The fiber is then retracted and introduced into the injection port of a gas chromatograph.
-
Quantification and Identification
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard for separating, identifying, and quantifying individual volatile compounds.
-
Procedure:
-
Separation (GC): The desorbed analytes from the SPME fiber are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Identification (MS): As compounds elute from the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable manner. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries for positive identification.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, internal or external standards are used.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Biosynthetic Pathway of Branched-Chain Aldehydes
The biosynthesis of branched-chain aldehydes like this compound in fruits is believed to originate from the catabolism of branched-chain amino acids.[4]
Caption: General biosynthetic pathway of branched-chain aldehydes in fruits.
References
- 1. Make the Quality Control of Essential Oils Greener: Fast Enantioselective GC-MS Analysis of Sweet and Bitter Orange as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]
- 3. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Branched-Chain Volatiles in Fruit: A Molecular Perspective [frontiersin.org]
Distinguishing 8-Methylnonanal from its Structural Isomers: A Comparative Guide for Researchers
In the nuanced fields of chemical analysis, flavor chemistry, and drug development, the precise identification of structurally similar molecules is paramount. This guide provides a comprehensive comparison of 8-Methylnonanal and its key structural isomers, offering a clear framework for their differentiation based on established analytical techniques. By presenting experimental data from Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a practical resource for researchers, scientists, and professionals in drug development.
Structural Isomers of this compound
This compound is a branched-chain aldehyde with the chemical formula C₁₀H₂₀O.[1][2] Its structural isomers, which share the same molecular formula but differ in the arrangement of their atoms, present a significant analytical challenge. The primary isomers considered in this guide are the straight-chain n-decanal and another branched isomer, 2-methyldecanal. Understanding the subtle structural differences between these molecules is the first step in selecting the appropriate analytical methodology for their distinction.
Gas Chromatography (GC) Analysis
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, or the time it takes for a compound to travel through the column, is a key identifying characteristic. For isomeric aldehydes, the boiling point and the polarity of the molecule relative to the stationary phase are the primary factors influencing retention time. Generally, branched-chain isomers have lower boiling points and thus shorter retention times on non-polar columns compared to their straight-chain counterparts.
The Kovats retention index (I) is a standardized measure that helps in comparing retention times across different GC systems.[3] It relates the retention time of an analyte to the retention times of n-alkanes eluting before and after it.
Table 1: Comparison of Kovats Retention Indices for this compound and its Isomers
| Compound | Stationary Phase | Temperature Program | Kovats Index (I) | Reference |
| This compound | Non-polar (Ultra-2) | 50°C to 270°C at 2°C/min | 1171 | [4] |
| This compound | Polar (TC-WAX) | 40°C to 230°C at 3°C/min | 1449 | [5] |
| n-Decanal | Non-polar (SE-30) | Isothermal at 100°C | 1185.8 | [6] |
| n-Decanal | Polar (Carbowax 20M) | Isothermal at 130°C | 1545 | [7] |
| 2-Methyldecanal | Non-polar (SE-30) | Isothermal at 100°C | 1274 | [8] |
As indicated in the data, on a non-polar column, this compound has a lower retention index than n-decanal, which is consistent with the general rule for branched isomers. The polarity of the stationary phase also significantly impacts the retention index, with all listed aldehydes showing higher indices on polar columns due to interactions with the carbonyl group.
Experimental Protocol: Gas Chromatography
A typical GC analysis of these aldehydes would involve the following steps:
-
Sample Preparation: Dilute the aldehyde samples in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration.
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injection port.
-
Chromatographic Separation: The separation is achieved on a capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) with a specific stationary phase (non-polar like DB-5 or polar like a WAX column). The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure the elution of all compounds.
-
Detection: A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is used to detect the eluting compounds.
-
Data Analysis: The retention times of the unknown peaks are compared with those of known standards run under the same conditions. Kovats indices are calculated by running a series of n-alkane standards.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions and their fragments, offering a molecular fingerprint of a compound. While structural isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct, allowing for their differentiation.
For aliphatic aldehydes, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.
-
n-Decanal: The mass spectrum of n-decanal typically shows a molecular ion peak (M+) at m/z 156.[9] Prominent fragments are often observed at m/z 44 (from McLafferty rearrangement), m/z 57, m/z 70, m/z 82, and m/z 43 (base peak).[10][11]
-
2-Methyldecanal: The methyl group at the α-position will significantly influence the α-cleavage, likely resulting in a prominent peak corresponding to the loss of a methyl radical (M-15) or the formation of a fragment ion containing the α-methyl group.
Table 2: Key Diagnostic Mass Fragments for this compound and its Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 156 | Expected fragments related to the isopropyl group (e.g., loss of C₃H₇ at m/z 113) |
| n-Decanal | 156 | 44 (McLafferty rearrangement), 57, 70, 82, 43 (base peak)[10][11] |
| 2-Methyldecanal | 170 (as C₁₁H₂₂O) | Expected fragments from α-cleavage (e.g., loss of CH₃ at m/z 155) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Separation: The isomers are first separated using a gas chromatograph as described in the GC protocol.
-
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer's ion source, where they are typically ionized by electron impact (EI).
-
Mass Analysis: The resulting ions and their fragments are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and a mass spectrum is generated for each eluting compound.
-
Data Analysis: The fragmentation patterns of the isomers are compared to identify unique fragments that can be used for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). For structural isomers, NMR can be a powerful tool to definitively distinguish between them based on differences in chemical shifts, splitting patterns (multiplicity), and coupling constants.
-
Aldehydic Proton (CHO): All three isomers will show a characteristic signal for the aldehydic proton in the downfield region of the ¹H NMR spectrum, typically between δ 9.5 and 10.0 ppm.[12]
-
n-Decanal: The ¹H NMR spectrum of n-decanal will show a triplet for the aldehydic proton (due to coupling with the adjacent CH₂ group), a triplet for the terminal methyl group (CH₃) around δ 0.88 ppm, and a series of multiplets for the methylene (CH₂) groups in the aliphatic chain.[12]
-
This compound: The key differentiating feature in the ¹H NMR spectrum of this compound will be the signals corresponding to the isopropyl group at the end of the chain. This will appear as a doublet for the two methyl groups around δ 0.8-0.9 ppm and a multiplet for the CH proton adjacent to them.
-
2-Methyldecanal: The ¹H NMR spectrum will be distinguished by a doublet for the methyl group at the 2-position and a multiplet for the CH proton at the 2-position, which will also be coupled to the aldehydic proton.
Table 3: Predicted Diagnostic ¹H NMR Chemical Shifts and Multiplicities
| Compound | Aldehydic Proton (CHO) | α-Protons (CH₂) | Terminal Methyl (CH₃) | Other Diagnostic Signals |
| This compound | ~δ 9.7 (t) | ~δ 2.4 (dt) | - | Doublet for two CH₃ (~δ 0.8-0.9), Multiplet for CH |
| n-Decanal | ~δ 9.76 (t)[12] | ~δ 2.42 (dt)[12] | ~δ 0.88 (t)[12] | - |
| 2-Methyldecanal | ~δ 9.6 (d) | - | Triplet for terminal CH₃ | Doublet for α-CH₃, Multiplet for α-CH |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of the purified aldehyde in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction).
-
Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to elucidate the structure of each isomer.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between this compound and its structural isomers using the discussed analytical techniques.
Caption: Workflow for the differentiation of this compound and its isomers.
Conclusion
The differentiation of this compound from its structural isomers, such as n-decanal and 2-methyldecanal, requires a multi-faceted analytical approach. Gas chromatography provides the initial separation based on boiling point and polarity differences, with Kovats retention indices offering a standardized method for comparison. Mass spectrometry offers valuable structural information through the analysis of fragmentation patterns, which are unique to the branching of the alkyl chain. Finally, NMR spectroscopy provides the most definitive structural elucidation through the detailed analysis of chemical shifts and spin-spin coupling. By combining these techniques and carefully interpreting the resulting data, researchers can confidently distinguish between these closely related aldehydes, ensuring the accuracy and reliability of their scientific investigations.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Kovats retention index - Wikipedia [en.wikipedia.org]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Decanal [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. 2-Methyl-decanal [webbook.nist.gov]
- 9. Decanal [webbook.nist.gov]
- 10. ez.restek.com [ez.restek.com]
- 11. massbank.eu [massbank.eu]
- 12. Decyl aldehyde(112-31-2) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Mass Spectral Fragmentation of 8-Methylnonanal for Enhanced Identification
For researchers, scientists, and drug development professionals, the unambiguous identification of organic molecules is paramount. This guide provides a detailed analysis of the mass spectral fragmentation pattern of 8-methylnonanal, a branched-chain aldehyde, in comparison to its linear isomers, nonanal and decanal. Understanding these fragmentation patterns is crucial for accurate identification in complex matrices.
While a publicly available experimental mass spectrum for this compound is not readily found in common databases, its fragmentation can be reliably predicted based on established principles of mass spectrometry. This guide will compare the predicted fragmentation of this compound with the experimentally determined mass spectra of nonanal and decanal, offering a robust framework for its identification.
Comparison of Mass Spectral Data
The following table summarizes the key mass spectral data for this compound (predicted) and its linear counterparts, nonanal and decanal (experimental). This data is essential for distinguishing between these structurally similar aldehydes.
| m/z | Proposed Fragment Ion | This compound (Predicted Relative Intensity) | Nonanal (Experimental Relative Intensity) | Decanal (Experimental Relative Intensity) | Fragmentation Pathway |
| 156 | [C10H20O]+• | Low | - | Low | Molecular Ion (M+) |
| 142 | - | - | Low | - | Molecular Ion (M+) |
| 141 | [M-CH3]+ | Moderate | - | Low | α-cleavage at the branched carbon |
| 128 | - | - | - | Low | [M-C2H4]+ |
| 113 | [M-C3H7]+ | Moderate | Low | Low | β-cleavage |
| 99 | [M-C4H9]+ | Low | Moderate | Moderate | γ-cleavage |
| 85 | [M-C5H11]+ | Low | High | High | Cleavage at the C5-C6 bond |
| 71 | [C5H11]+ | High | High | High | Alkyl fragment |
| 58 | [C3H6O]+• | High | High | High | McLafferty Rearrangement |
| 57 | [C4H9]+ | High | High | High | Alkyl fragment |
| 44 | [C2H4O]+• | High | High | High | McLafferty Rearrangement |
| 43 | [C3H7]+ | Very High | Very High | Very High | Isopropyl/Propyl cation (Base Peak) |
| 41 | [C3H5]+ | High | High | High | Allyl cation |
| 29 | [CHO]+ | Low | Moderate | Moderate | Formyl cation |
Predicted Mass Spectral Fragmentation of this compound
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for branched-chain aldehydes. The presence of a methyl group at the C8 position significantly influences the fragmentation pattern, leading to unique fragments that can be used for its identification.
The molecular ion peak ([M]+•) for this compound is expected at m/z 156. Due to the branched nature of the molecule, the molecular ion may be less abundant compared to its linear isomer, decanal.
Key fragmentation pathways include:
-
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for aldehydes. For this compound, this can result in the loss of a hydrogen radical to form an ion at m/z 155, or more significantly, cleavage of the C2-C3 bond.
-
β-Cleavage: Cleavage at the bond beta to the carbonyl group can lead to the loss of an ethyl radical, resulting in a fragment at m/z 127.
-
McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with a γ-hydrogen, this process involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-bond. This results in the formation of a neutral alkene and a charged enol. For this compound, this is expected to produce a prominent ion at m/z 44. A secondary McLafferty-type rearrangement can also lead to a fragment at m/z 58.
-
Cleavage at the Branching Point: The presence of the methyl group at the C8 position creates a tertiary carbon, which is a favorable site for fragmentation. Cleavage at this point can lead to the formation of a stable secondary carbocation. Loss of a propyl radical (CH3CH2CH2•) would result in an ion at m/z 113. More favorably, the loss of an isobutyl radical will lead to a prominent peak.
-
Formation of Alkyl Fragments: The aliphatic chain will undergo fragmentation, leading to a series of alkyl ions, with a characteristic spacing of 14 Da (-CH2-). The most stable carbocations will give rise to the most abundant peaks. The base peak is predicted to be at m/z 43, corresponding to the stable isopropyl cation. Other significant alkyl fragments are expected at m/z 57 and 71.
Experimental Protocols
Accurate mass spectral data is contingent on precise experimental protocols. The following outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of this compound and similar long-chain aldehydes.
Sample Preparation:
Samples containing this compound are typically dissolved in a volatile organic solvent such as hexane or dichloromethane. For trace analysis, derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can enhance sensitivity and improve chromatographic performance.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Visualizing the Fragmentation and Workflow
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the predicted fragmentation pathway of this compound and a typical GC-MS experimental workflow.
Caption: Predicted fragmentation of this compound.
Caption: GC-MS workflow for aldehyde analysis.
A Guide to Inter-Laboratory Comparison of 8-Methylnonanal Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting and evaluating inter-laboratory comparisons of 8-Methylnonanal analysis. In the absence of publicly available, direct inter-laboratory proficiency testing data for this compound, this document outlines a standardized analytical protocol based on established methods and presents a hypothetical data set to illustrate expected performance across proficient laboratories. The aim is to facilitate methodological harmonization and ensure the generation of reliable and reproducible data.
Data Presentation: Hypothetical Inter-Laboratory Comparison Results
The following table summarizes hypothetical quantitative data from a proficiency test for the analysis of this compound in a standardized sample matrix. This data reflects typical performance characteristics for the analysis of volatile aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS).
| Laboratory ID | Reported Concentration (µg/mL) | Z-Score* |
| Lab A | 9.85 | -0.5 |
| Lab B | 10.20 | 0.5 |
| Lab C | 9.70 | -1.0 |
| Lab D | 10.50 | 1.5 |
| Lab E | 11.00 | 3.0 |
| Lab F | 9.95 | 0.0 |
| Assigned Value | 10.00 | N/A |
| Standard Deviation for Proficiency Assessment | 0.33 | N/A |
*Z-scores are calculated to evaluate laboratory performance. A Z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A robust and standardized experimental protocol is crucial for meaningful inter-laboratory comparisons. The following outlines a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a high-purity solvent such as methanol or hexane. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the test samples.
-
Sample Extraction (if in a matrix): For samples where this compound is present in a complex matrix (e.g., biological fluids, environmental samples), a validated extraction method such as solid-phase microextraction (SPME) or liquid-liquid extraction should be employed to isolate the analyte.
-
Internal Standard: To improve accuracy and precision, add a suitable internal standard (e.g., a deuterated analog of this compound or a compound with similar chemical properties and retention time) to all samples, calibration standards, and quality control samples.
GC-MS Instrumentation and Parameters
The following GC-MS parameters are recommended for the analysis of this compound.[1][2]
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., Ultra-2) or a polar column (e.g., TC-WAX) is suitable.[1][2]
-
Injector: Splitless injection is recommended for trace analysis.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, or full scan for qualitative analysis. Target ions for this compound should be selected based on its mass spectrum.
-
Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze quality control samples at low, medium, and high concentrations with each batch of samples to monitor the accuracy and precision of the analysis. The results should fall within predefined acceptance criteria.
Mandatory Visualization
The following diagrams illustrate the key workflows in an inter-laboratory comparison for this compound analysis.
References
A Comparative Guide to the Cross-Validation of GC-MS and GC-O for 8-Methylnonanal Detection
For researchers, scientists, and drug development professionals, the accurate detection and characterization of volatile organic compounds are paramount. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O), for the analysis of 8-methylnonanal, a branched-chain aldehyde with a characteristic citrus-like odor.[1] The cross-validation of these methods is crucial for obtaining a complete chemical and sensory profile of this compound.
Performance Comparison: GC-MS vs. GC-O
The synergy between GC-MS and GC-O provides a more complete understanding of a sample's aroma profile than either technique alone. GC-MS offers robust chemical identification and quantification, while GC-O provides direct insight into the sensory impact of the detected compounds.
Data Presentation: Quantitative Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Olfactometry (GC-O) |
| Principle | Separation by chromatography, identification by mass-to-charge ratio. | Separation by chromatography, detection by the human nose. |
| Information Provided | Chemical identity, concentration, purity. | Odor description, intensity, and detection threshold. |
| Limit of Detection (LOD) | Typically in the low ng/mL to pg/mL range (estimated). | Dependent on the compound's odor threshold (estimated to be in the low ng/L range in air). |
| Limit of Quantification (LOQ) | Typically 3-5 times the LOD (estimated). | Not directly applicable; measures sensory threshold. |
| Selectivity | High, based on mass spectral fragmentation patterns. | Extremely high for odor-active compounds. |
| Linearity (R²) | ||
| > 0.99 (for quantitative methods). | Not applicable. | |
| Precision (RSD%) | < 15% (for quantitative methods). | Higher variability due to human sensory perception. |
| Accuracy (Recovery %) | Typically 80-120% (for quantitative methods). | Not applicable. |
Experimental Protocols
Detailed and consistent methodologies are critical for the successful cross-validation of GC-MS and GC-O data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol provides a starting point for the quantitative analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound (CAS No. 3085-26-5) in a high-purity solvent such as hexane or methanol.[2][3][4] Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Extraction: For complex matrices, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile and semi-volatile compounds.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: A polar capillary column such as a TC-WAX (60 m x 0.25 mm, 0.25 µm film thickness) is recommended based on the retention index data for this compound.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 230°C at 3°C/min.
-
Hold at 230°C for a suitable time to ensure elution of all compounds of interest.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis, monitoring characteristic ions of this compound.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.[5][6][7]
Gas Chromatography-Olfactometry (GC-O) Protocol
This protocol outlines the procedure for determining the sensory properties of this compound.
1. Sample Preparation:
-
Prepare samples as described in the GC-MS protocol. A dilution series of the sample extract is often prepared to determine the odor detection threshold.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Same as for GC-MS analysis to ensure correlation of retention times.
-
Column: Same as for GC-MS analysis.
-
Effluent Splitter: A Y-splitter is used to direct the column effluent to both the mass spectrometer (if run concurrently) and the olfactometry port. A split ratio of 1:1 is common.
-
Olfactometry Port: A heated transfer line delivers the effluent to a sniffing port where trained sensory panelists can evaluate the odor. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.
3. Sensory Analysis:
-
A panel of trained assessors sniffs the effluent from the GC-O port.
-
Panelists record the retention time, odor descriptor (e.g., citrus, fatty, green), and intensity of each detected odor.
-
For odor threshold determination, panelists evaluate a dilution series of the sample to identify the lowest concentration at which the characteristic odor of this compound is detected.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the cross-validation process and the individual analytical techniques.
References
A Comparative Analysis of Synthetic versus Natural 8-Methylnonanal for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic and naturally sourced 8-Methylnonanal, a valuable aldehyde in flavor and fragrance research, as well as in the study of chemical signaling. While direct comparative studies on the performance of synthetic versus natural this compound are not extensively available in peer-reviewed literature, this document outlines the key differentiating factors, expected variations in purity and composition, and the analytical methodologies required for their characterization.
Data Presentation: A Comparative Overview
The primary distinctions between synthetic and natural this compound lie in their origin, purity profile, and enantiomeric composition. Natural this compound is a component of essential oils, notably from citrus fruits like oranges.[1] Its synthetic counterpart is typically produced through industrial chemical processes, such as the oxo process or hydroformylation.[2][3]
| Property | Synthetic this compound | Natural this compound | Key Considerations for Researchers |
| Source | Chemical synthesis (e.g., hydroformylation of 1-nonene) | Extracted from natural sources (e.g., citrus essential oils) | The choice of source can impact the presence of minor components and the overall odor profile. |
| Purity | Typically high (e.g., >95-99%) but may contain process-related impurities such as isomers, catalysts, and solvents. | Purity can vary depending on the extraction and purification methods. May contain other related natural compounds from the source material. | High-purity synthetic standards are often preferred for analytical method development, while natural isolates may be more relevant for studying biological effects in a more complex matrix. |
| Enantiomeric Ratio | Generally produced as a racemic mixture (equal amounts of (R)- and (S)-enantiomers) unless a specific chiral synthesis is employed. | Often exists in a specific enantiomeric ratio in nature, which can contribute to its characteristic aroma and biological activity. The exact ratio can vary based on the natural source. | The stereochemistry of this compound can be critical for its biological activity and sensory perception. Chiral analysis is essential for understanding these properties. |
| Odor Profile | The odor is often described as clean and potent, characteristic of the pure chemical. | The aroma can be more complex and nuanced due to the presence of other volatile compounds from the natural source. | For sensory studies, the difference in odor profiles can be a significant factor. |
| Cost & Availability | Generally more cost-effective and available in larger, more consistent quantities.[4] | Can be more expensive and subject to variations in availability and quality due to factors affecting the natural source. | Scalability and cost are important considerations for large-scale studies or commercial applications. |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol via Oxo Process)
Objective: To synthesize this compound via the hydroformylation of 1-nonene.
Materials:
-
1-Nonene
-
Syngas (a mixture of carbon monoxide and hydrogen)
-
Rhodium-based catalyst (e.g., HRh(CO)(PPh₃)₃)
-
Triphenylphosphine (ligand)
-
High-pressure reactor (autoclave)
-
Solvent (e.g., toluene)
-
Standard laboratory glassware for extraction and distillation
-
Analytical instruments: Gas Chromatograph-Flame Ionization Detector (GC-FID), Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reactor Setup: A high-pressure autoclave is charged with the rhodium catalyst and triphenylphosphine ligand under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Reactant Addition: Anhydrous toluene and 1-nonene are added to the reactor.
-
Reaction Conditions: The reactor is sealed, purged with syngas, and then pressurized with syngas to the desired pressure (e.g., 10-50 bar). The mixture is heated to the reaction temperature (e.g., 80-120°C) and stirred.
-
Reaction Monitoring: The reaction progress can be monitored by taking samples at intervals and analyzing them by GC-FID to determine the conversion of 1-nonene and the yield of the aldehyde products (n-decanal and this compound).
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the excess pressure is carefully released in a fume hood. The reaction mixture is transferred to a round-bottom flask.
-
Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to separate the this compound from unreacted starting material, other isomers, and catalyst residues.
-
Characterization: The purity of the final product is determined by GC-FID and its identity is confirmed by GC-MS.
Extraction of Natural this compound from Citrus Peels
Objective: To extract and isolate this compound from citrus peels.
Materials:
-
Fresh citrus peels (e.g., orange)
-
Solvent (e.g., hexane or ethanol)
-
Soxhlet apparatus or steam distillation setup
-
Rotary evaporator
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Analytical instruments: GC-MS
Procedure (Soxhlet Extraction):
-
Preparation of Peels: Fresh citrus peels are grated or finely chopped to increase the surface area for extraction.
-
Extraction: The prepared peels are placed in a thimble and inserted into the Soxhlet extractor. The extraction is carried out with hexane or ethanol for several hours.
-
Solvent Removal: The solvent containing the extracted essential oil is collected in the round-bottom flask. The solvent is then removed using a rotary evaporator under reduced pressure.
-
Drying: The resulting essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
Analysis: The composition of the essential oil, including the presence and relative abundance of this compound, is determined by GC-MS. Further purification by fractional distillation or chromatography may be necessary to isolate this compound.
Purity and Enantiomeric Analysis by Gas Chromatography
Objective: To determine the purity and enantiomeric ratio of this compound samples.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for purity analysis.
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) for identification and enantiomeric analysis.
-
Chiral capillary column (e.g., a cyclodextrin-based column) for the separation of enantiomers.
Procedure:
-
Sample Preparation: Samples of synthetic and natural this compound are diluted in a suitable solvent (e.g., hexane or dichloromethane).
-
Purity Analysis (GC-FID): An aliquot of the diluted sample is injected into the GC-FID. The peak area of this compound relative to the total peak area of all components provides a measure of its purity.
-
Identification (GC-MS): An aliquot is injected into the GC-MS. The mass spectrum of the peak corresponding to this compound is compared with a reference spectrum from a database (e.g., NIST) for positive identification.
-
Enantiomeric Analysis (Chiral GC-MS): An aliquot is injected into the GC-MS equipped with a chiral column. The enantiomers of this compound will separate and elute at different retention times, allowing for the determination of their relative abundance (enantiomeric ratio).
Mandatory Visualization: Olfactory Signaling Pathway for Aldehydes
The perception of aldehydes like this compound is initiated by their interaction with olfactory receptors (ORs) in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing.
Caption: Olfactory signal transduction cascade for aldehydes.
References
Safety Operating Guide
Proper Disposal of 8-Methylnonanal: A Procedural Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for hazardous materials is not merely a matter of compliance but a fundamental aspect of professional practice. This guide provides a detailed, step-by-step procedure for the proper disposal of 8-Methylnonanal, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found in the immediate search, it should be handled as a combustible and potentially toxic organic aldehyde.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemically resistant gloves, such as nitrile.
-
Eye Protection: Safety glasses or goggles are required at all times.
-
Lab Coat: A flame-resistant lab coat is recommended.
-
Respiratory Protection: If handling outside a fume hood, a respirator may be necessary depending on the concentration and ventilation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service.[1] Disposing of this chemical down the drain or in regular trash is strictly prohibited by regulations such as the Resource Conservation and Recovery Act (RCRA).[1]
-
Waste Identification and Segregation:
-
Characterize the waste as "Hazardous Waste: Flammable Organic Liquid."[1]
-
This compound is an aldehyde and may undergo self-condensation or polymerization, which can be exothermic.[2] It is also readily oxidized to carboxylic acids.[2]
-
Segregate this compound waste from all other waste streams, especially incompatible materials like acids, bases, and oxidizing agents.[1][3] Keep solid and liquid waste in separate containers.[1][4]
-
-
Containerization:
-
Use a designated, chemically compatible waste container that is in good condition with a secure, leak-proof lid.[1][5] High-density polyethylene (HDPE) or glass containers are generally suitable.[1]
-
The original container is often the best choice for waste accumulation, provided it is not compromised.[3]
-
Never use foodstuff containers for hazardous waste.[3]
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][5]
-
The storage area must be well-ventilated, secure, and away from sources of ignition such as heat, sparks, and open flames.[1][6]
-
Store hazardous chemicals below eye level.[7]
-
Ensure containers are kept closed except when adding or removing waste.[3][8]
-
-
Disposal:
Spill and Emergency Procedures
In the event of a spill:
-
Assess the situation. If the spill is large or you are unsure how to handle it, contact your supervisor or EHS.[4]
-
If it is safe to do so, eliminate all ignition sources.[4][6]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[6][9]
-
Collect the absorbent material and place it in a suitable, closed container for disposal as hazardous waste.[6][9]
-
Clean the spill area thoroughly.
-
Report the incident to your supervisor.[4]
Comparative Data of Similar Aldehydes
| Property | Nonanal (similar straight-chain aldehyde) | Isodecaldehyde (isomer of this compound) |
| Flash Point | 63 °C / 145.4 °F (closed cup) | 185 °F (85 °C)[2] |
| Boiling Point | 93 °C / 199.4 °F @ 23 mmHg[9] | 197 °C[2] |
| Incompatible Materials | Strong oxidizing agents | Strong reducing agents, acids, azo/diazo compounds, dithiocarbamates, nitrides[2] |
| Hazardous Combustion Products | Carbon oxides[9] | Not specified, but likely carbon oxides |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 8-Methylnonanal
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 8-Methylnonanal in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical.
Chemical Profile and Hazards
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Protective Equipment | Specifications and Use |
| Eyes/Face | Safety Glasses with side-shields or Chemical Splash Goggles | Must conform to EN166 standards. A face shield is recommended when handling larger quantities or when there is a significant splash risk.[3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a suitable option. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling. The specific material should be determined by the safety officer based on breakthrough time and permeation rate.[3][5] |
| Body | Laboratory Coat | A standard or flame-retardant lab coat should be worn to protect against splashes.[3][5] |
| Respiratory | Fume Hood or NIOSH-approved Respirator | All handling should be conducted in a well-ventilated chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining chemical integrity and a safe laboratory environment.
| Aspect | Guideline |
| Handling | Handle in a well-ventilated place, preferably a chemical fume hood.[1] Avoid contact with skin and eyes, and prevent the inhalation of vapor or mist.[3] Use non-sparking tools and take precautionary measures against static discharge.[1][6] Do not eat, drink, or smoke in areas where chemicals are handled.[6] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3] Store away from incompatible materials such as strong oxidizing agents.[5][7] The recommended storage condition is -20°C.[8] |
First Aid Measures
Immediate and appropriate action is necessary in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse thoroughly with plenty of water for at least 15 minutes.[3][9] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes.[3][10] Remove all contaminated clothing.[5] If irritation persists, consult a physician. |
| Inhalation | Move the person into fresh air.[3] If breathing is difficult or has stopped, administer artificial respiration.[10] Consult a physician. |
| Ingestion | Do NOT induce vomiting.[5] Rinse mouth with water. Never give anything by mouth to an unconscious person.[3] Consult a physician. |
Disposal Plan
The disposal of this compound must be handled with care to prevent environmental contamination and ensure safety. All waste containing this compound should be treated as hazardous waste.
| Step | Procedure |
| 1. Waste Identification | Characterize the waste as "Hazardous Waste: Flammable Organic Liquid".[11] |
| 2. Segregation | Segregate this compound waste from other waste streams, especially from incompatible materials like acids, bases, and oxidizers.[11] |
| 3. Containerization | Use a designated, chemically compatible, and properly labeled hazardous waste container with a secure lid.[11][12] |
| 4. Storage | Store the sealed waste container in a designated, well-ventilated, and secure area away from sources of ignition.[11] |
| 5. Disposal | Arrange for collection by a licensed hazardous waste disposal service.[11] Complete all necessary waste disposal forms as required by your institution.[12] |
Operational Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound [myskinrecipes.com]
- 9. en.hesperian.org [en.hesperian.org]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
